1,3-Bis(2-chloroethylthio)propane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(2-chloroethylsulfanyl)propane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14Cl2S2/c8-2-6-10-4-1-5-11-7-3-9/h1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRGRBPJIRKFND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCCCl)CSCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Record name | 1,3-BIS(2-CHLOROETHYLTHIO)-N-PROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/30030 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801023352 | |
| Record name | 1,3-Bis(2-chloroethylthio)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801023352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
This is a chemical weapon related to sulfur mustard (mustard gas) and is expected to react in a similar fashion. See the chemical datasheet for sulfur mustard for more information. | |
| Record name | 1,3-BIS(2-CHLOROETHYLTHIO)-N-PROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/30030 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
63905-10-2 | |
| Record name | 1,3-BIS(2-CHLOROETHYLTHIO)-N-PROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/30030 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-Bis(2-chloroethylthio)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801023352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1,3-Bis(2-chloroethylthio)propane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Bis(2-chloroethylthio)propane, also known as HS-2, is an organosulfur compound and a structural analog of sulfur mustard. Due to its bifunctional alkylating nature, it is of significant interest to researchers in the fields of toxicology, pharmacology, and drug development. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, its reactivity, and its proposed mechanism of action based on studies of related sulfur mustard compounds. Detailed experimental protocols for its synthesis and analysis are also presented, alongside visualizations of key pathways and workflows to facilitate a deeper understanding of this compound's behavior.
Chemical and Physical Properties
This compound is a dense, high-boiling point liquid with limited water solubility. Its properties are summarized in the tables below. It is characterized by the presence of two reactive 2-chloroethylthio groups, which are responsible for its alkylating activity.
Identification
| Property | Value |
| Chemical Name | This compound |
| Synonyms | HS-2, 1,3-Bis(2-chloroethyl)thiopropane |
| CAS Number | 63905-10-2[1][2][3][4][5] |
| Molecular Formula | C₇H₁₄Cl₂S₂[1][2][3][4][5] |
| Molecular Weight | 233.22 g/mol [1][2][3][4][5] |
| IUPAC Name | 1-chloro-2-[(3-[(2-chloroethyl)sulfanyl]propyl)sulfanyl]ethane |
Physical Properties
| Property | Value | Source |
| Boiling Point | 339.9 °C at 760 mmHg | LookChem |
| Density | 1.197 g/cm³ | LookChem |
| Vapor Pressure | 0.000176 mmHg at 25°C | LookChem |
| Flash Point | 150.6 °C | LookChem |
| Water Solubility (calculated) | -2.83 (log10WS, mol/l) | Cheméo[6] |
| Octanol/Water Partition Coefficient (calculated) | 3.321 (logPoct/wat) | Cheméo[6] |
Reactivity and Mechanism of Action
As an analog of sulfur mustard, this compound is a bifunctional alkylating agent.[7] Its reactivity is primarily attributed to the two chloroethyl groups.
Hydrolysis
In aqueous solutions, this compound undergoes hydrolysis. This process involves the formation of stable cyclic sulfonium (B1226848) ions, which are likely to retain some level of toxicity. The persistence of these ions in aqueous environments is a significant consideration for both its biological activity and environmental fate.
DNA Alkylation
The primary mechanism of toxicity for sulfur mustard and its analogs is the alkylation of DNA.[8] This process is initiated by an intramolecular cyclization of the chloroethyl group to form a highly reactive ethylenesulfonium ion. This electrophilic intermediate then readily reacts with nucleophilic sites on DNA bases, primarily the N7 position of guanine (B1146940). As a bifunctional agent, this compound can subsequently form a second covalent bond with another guanine base on the same or opposite DNA strand, leading to intrastrand or interstrand cross-links. These cross-links disrupt DNA replication and transcription, ultimately triggering cellular responses such as cell cycle arrest and apoptosis.[1]
Biological Effects and Signaling Pathways
Exposure to sulfur mustard analogs induces a complex cellular response, primarily driven by DNA damage. This response involves the activation of multiple signaling pathways that ultimately determine the cell's fate.
Induction of Apoptosis
Studies on sulfur mustard have shown that it induces apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[9][10]
-
Extrinsic Pathway: This pathway is initiated by the activation of death receptors, such as Fas, leading to the recruitment of FADD and pro-caspase-8. This results in the activation of caspase-8, which in turn activates downstream effector caspases like caspase-3.[9]
-
Intrinsic Pathway: DNA damage can activate p53, a tumor suppressor protein, which can then trigger the mitochondrial pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, leading to the formation of the apoptosome and the activation of caspase-9, which subsequently activates caspase-3.[6]
Experimental Protocols
Synthesis of 1,3-Bis(2-hydroxyethylthio)propane
This protocol describes the synthesis of the diol precursor to this compound, adapted from a procedure for a similar compound.[11]
Materials:
-
Sodium metal
-
Absolute ethanol
Procedure:
-
Fit a 500-mL three-necked, round-bottomed flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Flush the flask with nitrogen and add 250 mL of absolute ethanol.
-
With stirring, cautiously add 0.25 mol of sodium metal to the ethanol.
-
After the sodium has dissolved, warm the solution to 45-50°C.
-
Add 0.125 mol of 1,3-propanedithiol dropwise over 15 minutes.
-
To the resulting solution, add 0.25 mol of 2-chloroethanol dropwise.
-
Reflux the mixture for 3-4 hours.
-
Allow the mixture to cool to room temperature and filter.
-
Concentrate the filtrate on a rotary evaporator to obtain a viscous liquid.
-
The crude 3,7-Dithianonane-1,9-diol can be purified by distillation.
Chlorination Step: The resulting diol can be chlorinated using a standard chlorinating agent like thionyl chloride (SOCl₂) or concentrated hydrochloric acid to yield this compound. This step should be performed with appropriate safety precautions in a well-ventilated fume hood.
References
- 1. Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. Genomic analysis of rodent pulmonary tissue following bis-(2-chloroethyl) sulfide exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfur mustard analog, 2-chloroethyl ethyl sulfide-induced skin injury involves DNA damage and induction of inflammatory mediators, in part via oxidative stress, in SKH-1 hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. precisionfda.org [precisionfda.org]
- 9. The Role of Fas-FasL Signaling Pathway in Induction of Apoptosis in Patients with Sulfur Mustard-Induced Chronic Bronchiolitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expressions of apoptotic protein and gene following sulfur mustard-induced acute pulmonary injuries in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to 1,3-Bis(2-chloroethylthio)propane
CAS Number: 63905-10-2
Molecular Formula: C₇H₁₄Cl₂S₂
Audience: Researchers, scientists, and drug development professionals.
Disclaimer
The following information is intended for research and informational purposes only. 1,3-Bis(2-chloroethylthio)propane is a sulfur mustard analogue and a potential chemical warfare agent. Its synthesis, handling, and use are subject to strict regulations and should only be conducted by authorized personnel in appropriately equipped facilities.
Introduction
This compound is an organosulfur compound and a structural analogue of sulfur mustard (mustard gas). Due to the presence of the reactive 2-chloroethylthio groups, it is classified as a vesicant, or blistering agent. Its primary mechanism of toxicity involves the alkylation of biological macromolecules, most notably DNA. This property has led to some investigation into its potential as a component in the development of certain pharmaceuticals, particularly in the context of cancer therapy where DNA alkylating agents are employed.[1] However, its high toxicity and classification as a chemical weapon-related substance limit its research applications.
This technical guide provides a summary of the available technical information on this compound, with a focus on its chemical properties, mechanism of action, and available toxicological data.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 63905-10-2 | [2][3] |
| Molecular Formula | C₇H₁₄Cl₂S₂ | [2][3][4] |
| Molecular Weight | 233.222 g/mol | [2][3] |
| Boiling Point | 339.9 °C at 760 mmHg | [1] |
| Density | 1.197 g/cm³ | [1] |
| Flash Point | 150.6 °C | [1] |
| Vapor Pressure | 0.000176 mmHg at 25°C | [1] |
| Refractive Index | 1.53 | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Slightly unpleasant | [1] |
| Solubility | Soluble in organic solvents | [1] |
Synthesis
A detailed, publicly available experimental protocol for the synthesis of this compound is not readily found in the reviewed literature. However, the synthesis of sulfur mustard analogues generally involves the reaction of a dithiol with a chloroethylating agent. A plausible, though unverified, synthetic route is the reaction of 1,3-propanedithiol (B87085) with 2-chloroethanol (B45725) in the presence of a dehydrating agent or via a nucleophilic substitution reaction with a suitable chloroethylating agent.
Mechanism of Action: DNA Alkylation
The primary mechanism of toxicity for this compound, like other sulfur mustards, is through the alkylation of DNA. This process is initiated by an intramolecular cyclization of the 2-chloroethylthio group to form a highly reactive episulfonium ion (also referred to as a cyclic sulfonium (B1226848) ion). This electrophilic intermediate then readily reacts with nucleophilic sites on DNA bases.
The primary target for alkylation is the N7 position of guanine (B1146940) residues.[5] The reaction of the episulfonium ion with the N7 of guanine forms a stable covalent adduct. As this compound possesses two such reactive groups, it can lead to both mono-alkylation and cross-linking of DNA. Interstrand cross-links, where the agent connects two separate DNA strands, are particularly cytotoxic as they inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[6][7]
Caption: Mechanism of DNA alkylation by this compound.
Toxicological Data
Specific quantitative toxicological data for this compound (CAS 63905-10-2) is scarce in publicly available literature. However, data for a closely related compound, Propane, 1,3-bis(2-chloroethylthio)-2-chloro- (CAS 63905-12-4), is available and provides an indication of its potential toxicity.
| Compound | CAS Number | Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects | Reference |
| Propane, 1,3-bis(2-chloroethylthio)-2-chloro- | 63905-12-4 | LCLo | Inhalation | Mouse | 1600 mg/m³/10M | Lethal dose value reported | [8] |
Note: LCLo (Lowest Published Lethal Concentration) is the lowest concentration of a substance in air, other than LD50, that has been reported to cause death in humans or animals.
Due to its classification as a sulfur mustard analogue, this compound is expected to be a potent vesicant, causing severe damage to the skin, eyes, and respiratory tract. It is also suspected to be a carcinogen.[1]
Experimental Protocols
General Workflow for Synthesis of Sulfur Mustard Analogues
The synthesis of sulfur mustard analogues is a hazardous procedure that should only be performed by trained professionals in a certified laboratory with appropriate safety measures.
Caption: Generalized workflow for the synthesis of sulfur mustard analogues.
Experimental Workflow for In Vitro DNA Alkylation Assay
This workflow outlines the general steps to assess the DNA alkylating ability of a compound like this compound in a cell-free system.
Caption: General workflow for an in vitro DNA alkylation assay.
Analytical Methods
The detection and quantification of this compound and its metabolites would likely employ methods similar to those used for other sulfur mustards. Gas chromatography-mass spectrometry (GC-MS) is a standard technique for the identification of the parent compound.[9] For biological monitoring, the detection of hydrolysis products or DNA/protein adducts in urine or blood can be performed using liquid chromatography-mass spectrometry (LC-MS).[10][11]
Conclusion
This compound is a hazardous organosulfur compound with potent DNA alkylating properties, characteristic of sulfur mustard vesicants. While its chemical properties are documented to some extent, detailed experimental protocols for its synthesis and specific quantitative toxicological data are not widely available in the public domain. The primary mechanism of its toxicity is understood to be the formation of episulfonium ions that lead to DNA damage, cell cycle arrest, and apoptosis. Further research on this compound is limited due to its classification as a chemical warfare-related agent. Any handling or research involving this compound must be conducted with extreme caution and in compliance with all relevant safety and regulatory protocols.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. PubChemLite - this compound (C7H14Cl2S2) [pubchemlite.lcsb.uni.lu]
- 5. Preferential alkylation by 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) of guanines with guanines as neighboring bases in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro pharmacokinetics and pharmacodynamics of 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
- 9. A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sesquimustard | C6H12Cl2S2 | CID 19092 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,3-Bis(2-chloroethylthio)propane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1,3-Bis(2-chloroethylthio)propane, a compound of interest in various research and development sectors. The following sections detail its molecular characteristics, available experimental data, and a conceptual framework for its analytical characterization.
Core Molecular Data
This compound is a sulfur-containing organic compound. Its fundamental molecular attributes are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C7H14Cl2S2 | [1][2][3][4] |
| Molecular Weight | 233.222 g/mol | [1][2][4][5][6] |
| CAS Registry Number | 63905-10-2 | [1][2] |
| IUPAC Standard InChI | InChI=1S/C7H14Cl2S2/c8-2-6-10-4-1-5-11-7-3-9/h1-7H2 | [1][2][4] |
| IUPAC Standard InChIKey | YHRGRBPJIRKFND-UHFFFAOYSA-N | [1][2][4] |
Experimental Protocols and Analysis
Analytical Characterization:
The analysis of this compound would typically involve a combination of chromatographic and spectroscopic techniques to determine its purity and elucidate its structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating the compound from a mixture and obtaining its mass spectrum. The mass spectrum provides information about the molecular weight and fragmentation pattern, which is crucial for structural confirmation. Data for this compound is available in the NIST Chemistry WebBook, indicating that mass spectrum (electron ionization) and gas chromatography data exist.[1][2][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. This is essential for confirming the connectivity of the atoms and the overall structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in the molecule. For this compound, characteristic peaks for C-H, C-S, and C-Cl bonds would be expected.
A general workflow for the characterization of a synthesized chemical compound like this compound is illustrated in the following diagram.
Caption: Conceptual workflow for the synthesis and characterization of a chemical compound.
Logical Relationships in Compound Analysis
The process of identifying and characterizing a chemical compound involves a series of logical steps. The following diagram illustrates the relationship between different analytical techniques and the information they provide, leading to the final structural confirmation.
Caption: Logical flow from analytical techniques to final structure elucidation.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. 1,3-BIS(2-CHLOROETHYLTHIO)-N-PROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound (CAS 63905-10-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
Synthesis of 1,3-Bis(2-chloroethylthio)propane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthesis pathways for 1,3-Bis(2-chloroethylthio)propane, a sulfur-containing organic compound. The information presented herein is intended for use by qualified researchers and professionals in the fields of chemistry and drug development. All experimental procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Pathway 1: Two-Step Synthesis via a Diol Intermediate
The most commonly referenced method for the synthesis of this compound involves a two-step process. The first step is the formation of a diol intermediate, 1,3-Bis(2-hydroxyethylthio)propane, through the reaction of 1,3-propanedithiol (B87085) with 2-chloroethanol. The subsequent step involves the chlorination of this diol to yield the final product.
Step 1: Synthesis of 1,3-Bis(2-hydroxyethylthio)propane
This initial step involves a nucleophilic substitution reaction where the thiolate anions, generated from 1,3-propanedithiol, attack the electrophilic carbon of 2-chloroethanol.
Experimental Protocol:
A detailed experimental procedure for a similar reaction to produce a related diol, 3,7-Dithianonane-1,9-diol, is provided in Organic Syntheses.[1] The following is an adapted protocol for the synthesis of 1,3-Bis(2-hydroxyethylthio)propane.
-
Materials:
-
1,3-Propanedithiol
-
2-Chloroethanol
-
Sodium metal
-
Absolute ethanol (B145695)
-
-
Procedure:
-
A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
1,3-Propanedithiol is added dropwise to the sodium ethoxide solution.
-
The resulting solution containing the sodium salt of the dithiol is then treated with 2-chloroethanol, also added dropwise.
-
The reaction mixture is heated to reflux for several hours to ensure the completion of the reaction.
-
After cooling, the precipitated sodium chloride is removed by filtration.
-
The ethanol is removed from the filtrate under reduced pressure.
-
The resulting crude 1,3-Bis(2-hydroxyethylthio)propane can be purified by vacuum distillation.
-
Quantitative Data:
| Reactant | Molar Ratio | Notes |
| 1,3-Propanedithiol | 1 | |
| 2-Chloroethanol | 2 | A slight excess may be used. |
| Sodium | 2 |
Yields for the analogous synthesis of 3,7-Dithianonane-1,9-diol are reported to be in the range of 71-82%.[1]
Logical Relationship Diagram:
Caption: Synthesis of 1,3-Bis(2-hydroxyethylthio)propane.
Step 2: Chlorination of 1,3-Bis(2-hydroxyethylthio)propane
The hydroxyl groups of the diol intermediate are replaced with chlorine atoms using a suitable chlorinating agent. This step is analogous to the conversion of thiodiglycol (B106055) to bis(2-chloroethyl) sulfide (B99878) (mustard gas).[2]
Experimental Protocol:
-
Materials:
-
1,3-Bis(2-hydroxyethylthio)propane
-
Thionyl chloride (SOCl₂) or Phosphorus trichloride (B1173362) (PCl₃)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or chloroform)
-
-
Procedure (using Thionyl Chloride):
-
1,3-Bis(2-hydroxyethylthio)propane is dissolved in an anhydrous solvent and cooled in an ice bath.
-
Thionyl chloride is added dropwise to the cooled solution with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the evolution of hydrogen chloride and sulfur dioxide gases ceases.
-
The solvent and any excess thionyl chloride are removed under reduced pressure.
-
The crude this compound is then purified, typically by vacuum distillation.
-
Quantitative Data:
| Reactant | Molar Ratio | Notes |
| 1,3-Bis(2-hydroxyethylthio)propane | 1 | |
| Thionyl Chloride | 2.2 | A slight excess is used to ensure complete reaction. |
Reaction Pathway Diagram:
Caption: Chlorination of the diol intermediate.
Alternative Pathway: Direct Synthesis (Hypothetical)
Overall Synthesis Workflow
The complete two-step synthesis process is summarized in the following workflow diagram.
Caption: Two-step synthesis workflow.
References
An In-depth Technical Guide to the Physical and Chemical Hazards of 1,3-Bis(2-chloroethylthio)propane
Disclaimer: Limited specific toxicological and physical hazard data is publicly available for 1,3-Bis(2-chloroethylthio)propane. This guide leverages data from its close structural analog, sulfur mustard (bis(2-chloroethyl) sulfide), a well-studied chemical warfare agent.[1] The information pertaining to sulfur mustard is presented to provide a comprehensive understanding of the probable hazards associated with this compound.
Executive Summary
This compound is an organosulfur compound recognized as a chemical warfare agent analog, closely related to sulfur mustard.[1] Due to this structural similarity, it is anticipated to exhibit significant vesicant (blistering) properties and pose a severe health hazard upon exposure. This document provides a detailed overview of the known and anticipated physical and chemical hazards, toxicological profile, and underlying mechanisms of action. All quantitative data is presented in tabular format for clarity, and key biological pathways and experimental workflows are visualized using diagrams. This guide is intended for researchers and professionals in drug development and related scientific fields.
Physical and Chemical Properties
While specific experimental data for this compound is scarce, some properties have been predicted. The properties of sulfur mustard are well-documented and provided for comparison.
Table 1: Physical and Chemical Properties of this compound and Sulfur Mustard
| Property | This compound | Sulfur Mustard (HD) |
| CAS Number | 63905-10-2[2] | 505-60-2[3] |
| Molecular Formula | C₇H₁₄Cl₂S₂[2] | C₄H₈Cl₂S[4] |
| Molecular Weight | 233.22 g/mol [2] | 159.08 g/mol [5] |
| Appearance | Colorless to pale yellow liquid (predicted)[6] | Colorless to yellow oily liquid[4][7] |
| Odor | Slightly unpleasant (predicted)[6] | Garlic or mustard-like[7] |
| Boiling Point | 339.9 °C at 760 mmHg (predicted)[6] | 216-217 °C[4][8] |
| Melting Point | N/A | 13-14 °C[4][8] |
| Flash Point | 150.6 °C (predicted)[6] | 105 °C[4][8] |
| Density | 1.197 g/cm³ (predicted)[6] | 1.27 g/mL at 25 °C[5] |
| Vapor Pressure | 0.000176 mmHg at 25 °C (predicted)[6] | 0.11 mmHg at 25 °C[5] |
| Water Solubility | N/A | 0.092 g/100 g at 22 °C[5] |
N/A: Not Available
Chemical Hazards and Reactivity
This compound is expected to share the reactivity profile of sulfur mustard. These compounds are bifunctional alkylating agents. The presence of the chloroethylthio moiety allows for intramolecular cyclization to form a highly reactive cyclic sulfonium (B1226848) ion. This electrophilic intermediate readily alkylates a wide range of biological macromolecules, including DNA and proteins, which is the primary mechanism of its toxicity.
Upon heating, decomposition of these compounds can produce toxic fumes.[4] They are known to react with water and can be corrosive to metals.[4]
Toxicological Hazards
Exposure to sulfur mustard and its analogs can occur via inhalation, dermal contact, and ingestion, with the skin and respiratory tract being the primary targets.[4][9] A key characteristic of these agents is a latency period between exposure and the onset of symptoms.[10]
Table 2: Acute Toxicity of Sulfur Mustard
| Exposure Route | Species | Toxicity Value | Reference |
| Inhalation (LCt₅₀) | Human (estimated) | 1500 mg-min/m³ | [5] |
| Inhalation (LCt₅₀) | Animals | 600 - 1900 mg-min/m³ (10-min exposure) | [5] |
| Dermal (LCt₅₀) | Human (vapor, estimated) | 10,000 mg-min/m³ | [11] |
| Dermal (LD₅₀) | Rat | 9 mg/kg | [9] |
| Dermal (LD₅₀) | Animals (various) | 9 - 100 mg/kg | [9] |
| Oral (LD₅₀) | Rat | 17 mg/kg | [5] |
| Oral (LDLo) | Human (estimated) | 0.7 mg/kg | [5] |
LCt₅₀: Median lethal concentration and time; LD₅₀: Median lethal dose; LDLo: Lowest published lethal dose.
Health Effects
-
Dermal: Causes erythema (redness), itching, and the formation of large, fluid-filled blisters (vesication) within hours to days of exposure.[10][12]
-
Ocular: The eyes are highly sensitive, with exposure leading to irritation, pain, swelling, and potential blindness.[12]
-
Respiratory: Inhalation leads to damage of the respiratory tract, causing coughing, shortness of breath, and potentially fatal pulmonary edema.[9]
-
Systemic: Absorption into the bloodstream can damage the hematopoietic system, leading to bone marrow depression and immunosuppression.[10]
-
Carcinogenicity and Mutagenicity: Sulfur mustard is a known human carcinogen and mutagen, primarily due to its DNA-alkylating properties.[7]
Mechanism of Action and Signaling Pathways
The toxicity of this compound is presumed to follow the same mechanistic pathways as sulfur mustard. The core mechanism involves the formation of a cyclic sulfonium ion that alkylates DNA, leading to a cascade of cellular events including DNA damage, inflammation, and programmed cell death (apoptosis).
DNA Damage and Repair
The alkylation of DNA by the sulfonium ion adducts to guanine (B1146940) bases, leading to DNA cross-linking and strand breaks. This damage triggers a cellular response involving DNA repair enzymes. However, extensive damage can overwhelm these repair mechanisms.
Apoptosis and Inflammatory Signaling
The cellular damage induced by DNA alkylation activates multiple signaling pathways that can lead to apoptosis and a robust inflammatory response, contributing to tissue damage and blister formation.
Experimental Protocols
The assessment of vesicant properties and toxicity involves a range of in vitro and in vivo experimental models. Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are often employed.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general workflow for assessing the cytotoxicity of a compound on cultured cells, such as human keratinocytes.
References
- 1. 1,3-BIS(2-CHLOROETHYLTHIO)-N-PROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. This compound [webbook.nist.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. ICSC 0418 - SULFUR MUSTARD [chemicalsafety.ilo.org]
- 5. Health Risk Assessment for Sulfur Mustard (HD) - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. Sulfur Mustard | C4H8Cl2S | CID 10461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nrt.org [nrt.org]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Bis(2-chloroethyl)sulfide - Hazardous Agents | Haz-Map [haz-map.com]
- 11. js.vnu.edu.vn [js.vnu.edu.vn]
- 12. Blister Agents: Sulfur Mustard Agent H/HD, Sulfur Mustard Agent HT | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
Degradation of 1,3-Bis(2-chloroethylthio)propane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(2-chloroethylthio)propane, also known as QN3, is a sulfur mustard analogue of significant interest in chemical defense and medical research. Understanding its degradation pathways and the resulting products is crucial for developing effective decontamination strategies, assessing environmental fate, and for the design of potential therapeutic countermeasures. This technical guide provides a comprehensive overview of the known and anticipated degradation products of this compound, detailing the underlying chemical transformations and the analytical methodologies for their identification and quantification.
Core Degradation Pathways
The degradation of this compound is primarily governed by two key reaction pathways: hydrolysis and oxidation. These pathways lead to a series of transformation products with varying chemical properties and toxicological profiles.
Hydrolysis
In aqueous environments, this compound undergoes hydrolysis, a reaction initiated by the intramolecular cyclization of one of the 2-chloroethylthio groups. This process results in the formation of a stable cyclic sulfonium (B1226848) ion. Unlike its analogue 1,2-bis(2-chloroethylthio)ethane (QN2), the formation of a macrocyclic oxadithiaether has not been observed for QN3.
The primary hydrolysis product identified is:
-
3-(2-Chloroethylthio)propyl-1-thiranium chloride
Further hydrolysis of the remaining chloroethyl group can also occur, leading to the corresponding hydroxylated species.
Oxidation
While specific experimental studies on the oxidation of this compound are limited in the public domain, the well-documented oxidation of sulfur mustards and analogous thioethers provides a strong predictive framework. Oxidation of the sulfur atoms is expected to occur sequentially, yielding sulfoxides and ultimately sulfones. The distribution of these products is dependent on the nature of the oxidizing agent and the reaction conditions.
The anticipated oxidation products include:
-
1-(2-Chloroethylsulfinyl)-3-(2-chloroethylthio)propane (Monosulfoxide)
-
1,3-Bis(2-chloroethylsulfinyl)propane (Bissulfoxide)
-
1-(2-Chloroethylsulfonyl)-3-(2-chloroethylthio)propane
-
1-(2-Chloroethylsulfinyl)-3-(2-chloroethylsulfonyl)propane
-
1,3-Bis(2-chloroethylsulfonyl)propane (Bissulfone)
Data Presentation: Summary of Degradation Products
The following tables summarize the key degradation products of this compound.
Table 1: Hydrolysis Degradation Products
| Product Name | Chemical Structure | Method of Identification |
| 3-(2-Chloroethylthio)propyl-1-thiranium chloride | [ClCH₂CH₂SCH₂CH₂CH₂S⁺(CH₂)₂]Cl⁻ | NMR Spectroscopy |
Table 2: Anticipated Oxidation Degradation Products
| Product Name | Chemical Structure | Basis for Prediction |
| 1-(2-Chloroethylsulfinyl)-3-(2-chloroethylthio)propane | ClCH₂CH₂S(O)CH₂CH₂CH₂SCH₂CH₂Cl | Analogy to sulfur mustard oxidation |
| 1,3-Bis(2-chloroethylsulfinyl)propane | ClCH₂CH₂S(O)CH₂CH₂CH₂S(O)CH₂CH₂Cl | Analogy to sulfur mustard oxidation |
| 1-(2-Chloroethylsulfonyl)-3-(2-chloroethylthio)propane | ClCH₂CH₂S(O)₂CH₂CH₂CH₂SCH₂CH₂Cl | Analogy to sulfur mustard oxidation |
| 1-(2-Chloroethylsulfinyl)-3-(2-chloroethylsulfonyl)propane | ClCH₂CH₂S(O)CH₂CH₂CH₂S(O)₂CH₂CH₂Cl | Analogy to sulfur mustard oxidation |
| 1,3-Bis(2-chloroethylsulfonyl)propane | ClCH₂CH₂S(O)₂CH₂CH₂CH₂S(O)₂CH₂CH₂Cl | Analogy to sulfur mustard oxidation |
Experimental Protocols
Detailed experimental protocols are essential for the accurate study of this compound degradation. The following are representative methodologies adapted from studies on sulfur mustards and their analogues.
Protocol 1: Hydrolysis of this compound and NMR Analysis
Objective: To monitor the hydrolysis of this compound and identify the formation of the cyclic sulfonium ion by Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
This compound
-
Deuterated water (D₂O)
-
Deuterated acetone (B3395972) (acetone-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Prepare a solution of this compound in a 1:1 (v/v) mixture of acetone-d₆ and D₂O in an NMR tube. The final concentration of the substrate should be approximately 10-20 mM.
-
Acquire an initial ¹H and ¹³C NMR spectrum immediately after preparation to serve as the time-zero reference.
-
Incubate the NMR tube at a controlled temperature (e.g., 25°C or 37°C).
-
Acquire subsequent ¹H and ¹³C NMR spectra at regular time intervals (e.g., 1, 6, 24, 48 hours, and weekly) to monitor the disappearance of the parent compound and the appearance of new signals corresponding to the degradation products.
-
Process and analyze the NMR data. The formation of the cyclic sulfonium ion will be indicated by characteristic shifts in the proton and carbon signals, particularly those adjacent to the sulfur atoms. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for unambiguous structure elucidation.
Protocol 2: Oxidation of this compound and GC-MS Analysis
Objective: To investigate the oxidation of this compound and identify the resulting sulfoxide (B87167) and sulfone products by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
This compound
-
Oxidizing agent (e.g., hydrogen peroxide, meta-chloroperoxybenzoic acid)
-
Suitable solvent (e.g., dichloromethane, methanol)
-
Quenching agent (e.g., sodium sulfite (B76179) solution)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
GC-MS system equipped with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Dissolve a known amount of this compound in an appropriate solvent in a round-bottom flask.
-
Add a stoichiometric amount of the oxidizing agent (e.g., 1 equivalent for the monosulfoxide, 2 equivalents for the bissulfoxide, or excess for the bissulfone) to the solution at a controlled temperature (e.g., 0°C to room temperature).
-
Stir the reaction mixture for a specified period, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable quenching agent.
-
Extract the organic products with a solvent like dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Analyze the resulting product mixture by GC-MS. The mass spectra of the different oxidation products will show characteristic molecular ions and fragmentation patterns that can be used for their identification.
Mandatory Visualization
In-Depth Technical Guide: The Hydrolysis Mechanism of 1,3-Bis(2-chloroethylthio)propane
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a detailed examination of the hydrolysis mechanism of 1,3-bis(2-chloroethylthio)propane, a sulfur mustard analogue. Drawing upon evidence from studies of closely related compounds, this document outlines the pivotal role of neighboring group participation by the sulfur atoms, leading to the formation of stable cyclic sulfonium (B1226848) ion intermediates. While specific kinetic data for this compound is not extensively available in the public domain, this guide establishes a mechanistic framework based on analogous sulfur mustards. The stability of the cyclic intermediates is a key feature of this hydrolysis process. This guide also presents a representative experimental protocol for studying such hydrolysis reactions using Nuclear Magnetic Resonance (NMR) spectroscopy and provides a comparative analysis of hydrolysis rates of related compounds.
Core Hydrolysis Mechanism
The hydrolysis of this compound is not a simple nucleophilic substitution. Instead, it proceeds through a well-established mechanism for β-chloroethyl sulfides: neighboring group participation (NGP), also known as anchimeric assistance. The sulfur atom, with its lone pair of electrons, acts as an intramolecular nucleophile, displacing the chloride leaving group. This results in the formation of a five-membered cyclic sulfonium ion, a key intermediate in the reaction pathway. This initial step is generally the rate-determining step of the overall hydrolysis process.
A study on the hydrolysis of sesquimustards, including this compound (referred to as QN3), has confirmed the formation of stable cyclic sulfonium ions. These intermediates were observed to persist in an aqueous acetone (B3395972) solution for up to a week, highlighting their significant stability.
The hydrolysis is a two-stage process, with each of the 2-chloroethylthio groups undergoing the same mechanistic steps.
Step 1: Formation of the First Cyclic Sulfonium Ion
The process begins with the intramolecular attack of one of the sulfur atoms on the adjacent carbon bearing a chlorine atom. This leads to the displacement of the chloride ion and the formation of a five-membered cyclic sulfonium ion intermediate.
Step 2: Nucleophilic Attack by Water
A water molecule then acts as an external nucleophile, attacking the electrophilic carbon atoms of the cyclic sulfonium ion. This attack opens the ring and, after deprotonation, yields the first hydrolysis product, S-(2-hydroxyethyl)-S'-(2-chloroethyl)-1,3-propanedithioether.
Step 3 & 4: Second Hydrolysis
The second 2-chloroethylthio group on the molecule undergoes the same two-step process: formation of a second cyclic sulfonium ion, followed by nucleophilic attack by another water molecule. This ultimately leads to the final hydrolysis product, 1,3-bis(2-hydroxyethylthio)propane.
Unlike the ethane-bridged analogue, 1,2-bis(2-chloroethylthio)ethane (QN2), the formation of a macrocyclic oxadithiaether has not been observed for this compound.
Quantitative Data on Hydrolysis of Sulfur Mustard Analogues
| Compound Name | Abbreviation | Hydrolysis Half-life (t½) | Conditions |
| bis(2-chloroethyl) sulfide | HD | ~4 - 8 minutes | 25°C, aqueous solution |
| bis(2-chloroethyl) sulfide | HD | 8 minutes 19 seconds | 20°C, aqueous solution |
| bis(2-chloroethyl) ether | BCEE | ~16.7 days (in soil) | Soil environment |
Note: The reactivity of this compound is expected to be comparable to that of sulfur mustard due to the presence of the same reactive 2-chloroethylthio moieties.
Experimental Protocols
NMR Spectroscopic Study of this compound Hydrolysis
This protocol describes a representative method for observing the hydrolysis of this compound and characterizing its intermediates using ¹H and ¹³C NMR spectroscopy.
Objective: To monitor the hydrolysis of this compound in an aqueous environment and to identify the formation and stability of cyclic sulfonium ion intermediates.
Materials:
-
This compound
-
Acetone-d₆ (99.9 atom % D)
-
Deuterium (B1214612) oxide (D₂O, 99.9 atom % D)
-
NMR tubes (5 mm)
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Prepare a 1:1 (v/v) mixture of acetone-d₆ and D₂O.
-
Dissolve a known concentration (e.g., 10-20 mM) of this compound in the acetone-d₆/D₂O mixture directly in an NMR tube.
-
Cap the NMR tube and gently invert several times to ensure a homogenous solution.
-
-
NMR Data Acquisition:
-
Immediately place the NMR tube in the spectrometer, lock on the deuterium signal, and shim the magnetic field.
-
Acquire a series of ¹H and ¹³C NMR spectra at regular time intervals (e.g., every 30 minutes for the first few hours, then less frequently for up to a week) at a constant temperature (e.g., 25°C).
-
Typical ¹H NMR parameters: 32 scans, 2-second relaxation delay, 30° pulse width.
-
Typical ¹³C NMR parameters: 1024 scans, 2-second relaxation delay, 30° pulse width, with proton decoupling.
-
-
Data Analysis:
-
Process the NMR spectra (Fourier transformation, phasing, and baseline correction).
-
Integrate the signals corresponding to the starting material, intermediates, and final products in the ¹H NMR spectra.
-
Monitor the disappearance of the signals for the -CH₂Cl protons of the starting material and the appearance of new signals corresponding to the cyclic sulfonium ion and the final hydroxylated product.
-
Analyze the changes in chemical shifts in both ¹H and ¹³C spectra to confirm the structure of the intermediates and products. The formation of the positively charged sulfonium ion will cause a significant downfield shift for the adjacent methylene (B1212753) protons and carbons.
-
Visualizations
Hydrolysis Mechanism of this compound
Caption: Hydrolysis mechanism of this compound.
Experimental Workflow for NMR-based Hydrolysis Study
Caption: Workflow for NMR-based kinetic study of hydrolysis.
An In-depth Technical Guide to the Historical Research and Discovery of 1,3-Bis(2-chloroethylthio)propane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(2-chloroethylthio)propane, a lesser-known analog of sulfur mustard, belongs to the class of vesicant or blistering agents. Its history is intrinsically linked to the broader research and development of chemical warfare agents that began in the early 20th century. While not as notorious as its close relative, sulfur mustard (bis(2-chloroethyl) sulfide), this compound represents a significant area of study for understanding the structure-activity relationships of these potent alkylating agents. This technical guide provides a comprehensive overview of its historical discovery, synthesis, mechanism of action, and available toxicological data, tailored for a scientific audience.
Historical Context and Discovery
The development of this compound is situated within the intensive investigation of sulfur-containing vesicants that followed the first use of sulfur mustard in World War I.[1][2] Military and scientific communities worldwide embarked on programs to synthesize and characterize numerous analogs of sulfur mustard to understand their chemical properties, vesicant activity, and potential for use as chemical warfare agents.[3][4] While the exact date and individual credited with the first synthesis of this compound are not prominently documented in readily available historical records, its existence as a "sesquimustard" is noted in studies focusing on the hydrolysis and detection of such agents.[5] The designation "sesquimustard" refers to mustard analogs containing more than one sulfur atom.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₇H₁₄Cl₂S₂ | [5][6] |
| Molecular Weight | 233.22 g/mol | [5][6] |
| CAS Number | 63905-10-2 | [5][6] |
| Appearance | Likely a colorless to pale yellow liquid with a slight, unpleasant odor | [7] |
Experimental Protocols
Synthesis of this compound
Step 1: Synthesis of 3,7-Dithianonane-1,9-diol (Precursor)
This procedure is adapted from a known synthesis of a similar diol.
Materials:
-
Sodium metal
-
Absolute ethanol (B145695)
Procedure:
-
A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen).
-
To this solution, 1,3-propanedithiol is added dropwise at a controlled temperature.
-
Subsequently, 2-chloroethanol is added dropwise to the reaction mixture.
-
The mixture is then refluxed for several hours to ensure the completion of the reaction.
-
After cooling, the reaction mixture is worked up by filtration and evaporation of the solvent.
-
The resulting crude product, 3,7-dithianonane-1,9-diol, is purified by vacuum distillation.
Step 2: Chlorination of 3,7-Dithianonane-1,9-diol
The conversion of the terminal hydroxyl groups of 3,7-dithianonane-1,9-diol to chlorides can be achieved using standard chlorinating agents. Two common methods are proposed below.
Method A: Using Thionyl Chloride
Materials:
-
3,7-Dithianonane-1,9-diol
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or chloroform)
-
Pyridine (B92270) (optional, as a base to neutralize HCl)
Procedure:
-
The diol is dissolved in an anhydrous solvent and cooled in an ice bath.
-
Thionyl chloride is added dropwise to the cooled solution. If used, pyridine is added concurrently.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS).
-
The reaction is quenched by the slow addition of water or a saturated sodium bicarbonate solution.
-
The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield crude this compound.
-
Purification is achieved via vacuum distillation or column chromatography.
Method B: Appel Reaction
Materials:
-
3,7-Dithianonane-1,9-diol
-
Triphenylphosphine (B44618) (PPh₃)
-
Carbon tetrachloride (CCl₄) or another suitable chlorinating agent
-
Anhydrous solvent (e.g., acetonitrile (B52724) or dichloromethane)
Procedure:
-
Triphenylphosphine is dissolved in an anhydrous solvent under an inert atmosphere.
-
Carbon tetrachloride is added to the solution.
-
A solution of 3,7-dithianonane-1,9-diol in the same solvent is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature or with gentle heating until completion.
-
The reaction mixture is worked up by removing the solvent and purifying the crude product to separate it from triphenylphosphine oxide, a byproduct of the reaction. Purification is typically done by column chromatography.
Analytical Methods
The characterization and analysis of this compound would rely on standard analytical techniques used for sulfur mustards and their analogs.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for the identification and quantification of sulfur mustards. The mass spectrum of this compound is available in the NIST database.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Mechanism of Action and Signaling Pathways
The toxic mechanism of this compound is analogous to that of sulfur mustard, which is a potent alkylating agent. The key steps in its mechanism of action are outlined below and illustrated in the following diagrams.
1. Formation of a Cyclic Sulfonium (B1226848) Ion: The sulfur atom, through intramolecular nucleophilic attack, displaces a chloride ion from one of the 2-chloroethyl side chains, forming a highly reactive cyclic sulfonium ion.[8]
2. DNA Alkylation: This electrophilic sulfonium ion readily reacts with nucleophilic sites on biological macromolecules, most notably the N7 position of guanine (B1146940) bases in DNA.[8]
3. DNA Damage and Cellular Response: The formation of these DNA adducts disrupts DNA replication and transcription, leading to strand breaks and cross-linking. This triggers a cellular DNA damage response, which, if overwhelmed, can lead to apoptosis (programmed cell death) or necrosis.[9]
Quantitative Data
Quantitative toxicological data for this compound is scarce in publicly available literature. However, based on its structural similarity to other sulfur mustards, it is expected to be a highly toxic compound with significant vesicant properties. The table below summarizes the available hazard classifications.
| Data Type | Value/Classification | Reference |
| GHS Hazard Statements | H300: Fatal if swallowedH310: Fatal in contact with skinH330: Fatal if inhaledH351: Suspected of causing cancer | |
| Acute Toxicity (Oral) | Category 2 | |
| Acute Toxicity (Dermal) | Category 1 | |
| Acute Toxicity (Inhalation) | Category 2 | |
| Carcinogenicity | Category 2 |
Conclusion
This compound is a significant, albeit less studied, member of the sulfur mustard family. Its historical context is rooted in the extensive research into chemical warfare agents. While specific data on its discovery and quantitative toxicity are limited, its synthesis can be reliably planned based on established chemical reactions, and its mechanism of action is understood to be analogous to that of sulfur mustard, involving the formation of a reactive sulfonium ion and subsequent DNA alkylation. This guide provides a foundational understanding for researchers and professionals in drug development and toxicology, highlighting the need for further investigation into the specific properties of this and other mustard analogs to develop more effective countermeasures and potential therapeutic applications derived from a deeper understanding of their biological activities.
References
- 1. 1,3-BIS(METHYLTHIO)-2-METHOXYPROPANE(31805-84-2) 1H NMR [m.chemicalbook.com]
- 2. WO2007028761A1 - Method for chlorinating alcohols - Google Patents [patents.google.com]
- 3. Sesquimustard | C6H12Cl2S2 | CID 19092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. Mustard gas - Wikipedia [en.wikipedia.org]
- 8. This compound [webbook.nist.gov]
- 9. governmentattic.org [governmentattic.org]
Methodological & Application
Application Notes and Protocols for the Detection of 1,3-Bis(2-chloroethylthio)propane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(2-chloroethylthio)propane is a sulfur mustard analog and a potential chemical warfare agent. Its detection and quantification in various matrices are crucial for security, environmental monitoring, and toxicological studies. This document provides detailed application notes and protocols for the analytical detection of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the limited availability of specific quantitative data for this compound, performance data for closely related sulfur mustard compounds are included for reference and should be considered indicative.
Analytical Methods Overview
The primary methods for the detection of this compound are based on chromatography coupled with mass spectrometry. GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like sulfur mustard analogs in environmental and biological samples. LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is a powerful technique for the analysis of non-volatile degradation products or protein adducts in biological matrices.
Quantitative Data Summary
The following tables summarize the quantitative performance data for analytical methods used for sulfur mustard and its analogs. Note: Specific data for this compound is limited; therefore, data from related compounds are presented as a reference.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data for Sulfur Mustard Analogs
| Parameter | Value | Matrix | Reference Compound | Citation |
| Limit of Detection (LOD) | 0.52 nM | Plasma | Sulfur Mustard | [1] |
| Limit of Quantitation (LOQ) | 1.56 nM | Plasma | Sulfur Mustard | [1] |
| Linearity (r²) | > 0.9995 | Plasma | Sulfur Mustard | [1] |
| Recovery | 85-110% | Soil | Thiodiglycol | [2] |
| Interday Precision (%RSD) | < 10% | Plasma | Sulfur Mustard | [1][3] |
| Intraday Precision (%RSD) | < 10% | Plasma | Sulfur Mustard | [1][3] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data for Sulfur Mustard Adducts
| Parameter | Value | Matrix | Analyte | Citation |
| Limit of Detection (LOD) | 0.532 ng/mL | Plasma | [S-HETE]-Cys-Pro-Phe | [3] |
| Limit of Quantitation (LOQ) | 1.00 ng/mL | Plasma | [S-HETE]-Cys-Pro-Phe | [3] |
| Linearity (r²) | > 0.9989 | Plasma | [S-HETE]-Cys-Pro-Phe | [3] |
| Accuracy | 96.5 - 114% | Plasma | [S-HETE]-Cys-Pro-Phe | [3] |
| Precision (%RSD) | < 4.50% | Plasma | [S-HETE]-Cys-Pro-Phe | [3] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound in Soil
This protocol describes the extraction and analysis of this compound from soil samples.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Weigh 5 g of the soil sample into a glass centrifuge tube.
-
Add 10 mL of dichloromethane (B109758) to the tube.
-
Vortex for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 15 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the soil from the solvent.
-
Carefully collect the dichloromethane supernatant.
-
Pass the supernatant through a solid-phase extraction (SPE) cartridge packed with silica (B1680970) gel to remove polar interferences.
-
Elute the analyte from the SPE cartridge with an additional 5 mL of dichloromethane.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Mass Spectrometer: Agilent 5973 or equivalent.
-
GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection: 1 µL, splitless mode at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp 1: 30°C/min to 225°C.
-
Ramp 2: 50°C/min to 300°C, hold for 3 minutes.[1]
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-450.
-
Acquisition Mode: Full scan and/or Selected Ion Monitoring (SIM) for enhanced sensitivity. Key ions for this compound can be selected from its mass spectrum (e.g., m/z 109, 123, 158, 232).[4]
-
3. Data Analysis
-
Identify this compound based on its retention time and the fragmentation pattern in the mass spectrum.
-
Quantify the analyte using an external or internal standard calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol for Protein Adducts in Plasma
This protocol is designed for the detection of protein adducts of this compound in plasma samples, which serves as a biomarker of exposure. The protocol is adapted from methods used for sulfur mustard adducts.[3]
1. Sample Preparation: Protein Digestion and Extraction
-
Take 100 µL of plasma and add 200 µL of a solution containing a denaturing agent (e.g., urea) and a reducing agent (e.g., dithiothreitol).
-
Incubate at 60°C for 1 hour to denature and reduce the proteins.
-
Add an alkylating agent (e.g., iodoacetamide) and incubate in the dark for 30 minutes to cap free cysteine residues.
-
Perform a buffer exchange using a desalting column to remove excess reagents.
-
Add a proteolytic enzyme (e.g., trypsin or pronase) and incubate at 37°C overnight to digest the proteins into peptides.
-
Acidify the sample with formic acid to stop the digestion.
-
Clean up the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the peptides with a solution of acetonitrile (B52724) and formic acid.
-
Dry the eluate under vacuum and reconstitute in a mobile phase-compatible solvent for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1200 series or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000).
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
Start with 2% B, hold for 1 minute.
-
Linear gradient to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 2% B and re-equilibrate for 5 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Ion Source Parameters: Optimized for the specific instrument and analyte.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for the specific peptide adduct of this compound need to be determined by direct infusion of a synthesized standard.
-
3. Data Analysis
-
Identify the target peptide adduct based on its retention time and the specific MRM transition.
-
Quantify the adduct using a stable isotope-labeled internal standard.
Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Disclaimer
The provided protocols are intended as a guideline and may require optimization for specific laboratory conditions, instrumentation, and sample matrices. It is crucial to perform method validation to ensure the accuracy, precision, and reliability of the results. The quantitative data presented are for related compounds and should be used as a reference for method development and performance expectation.
References
Application Note: High-Sensitivity GC-MS Analysis of 1,3-Bis(2-chloroethylthio)propane
Abstract
This application note details a comprehensive protocol for the sensitive and selective analysis of 1,3-Bis(2-chloroethylthio)propane, a sulfur-containing compound of interest in environmental monitoring and toxicology. The methodology employs Gas Chromatography-Mass Spectrometry (GC-MS) for the separation and identification of the target analyte. This document provides detailed procedures for sample preparation from a soil matrix, optimized GC-MS instrument parameters, and expected quantitative performance based on data from analogous sulfur mustard compounds. Additionally, a characteristic mass spectrum and proposed fragmentation pathway are presented to aid in compound identification. This guide is intended for researchers, scientists, and professionals in drug development and chemical analysis.
Introduction
This compound (CAS Registry Number: 63905-10-2) is an organosulfur compound with the molecular formula C7H14Cl2S2.[1][2] Its structural similarity to sulfur mustard agents necessitates reliable and sensitive analytical methods for its detection and quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds, offering excellent separation efficiency and definitive identification based on mass spectra.[3] This application note outlines a robust GC-MS method for the analysis of this compound.
Experimental Protocols
Sample Preparation (Soil Matrix)
A liquid-liquid extraction method is employed for the extraction of this compound from soil samples.
Materials:
-
Homogenized soil sample
-
Dichloromethane (B109758) (DCM), GC-grade
-
Anhydrous sodium sulfate (B86663)
-
Centrifuge tubes (50 mL)
-
Mechanical shaker
-
Centrifuge
-
GC vials (2 mL) with PTFE-lined septa
Procedure:
-
Weigh approximately 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 20 mL of dichloromethane to the tube.
-
Seal the tube and shake mechanically for 30 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic layer.
-
Carefully transfer the dichloromethane extract to a clean tube.
-
Pass the extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a 2 mL GC vial for analysis.
GC-MS Instrumentation and Parameters
The analysis is performed on a standard gas chromatograph coupled to a mass spectrometer. The following parameters are recommended and are based on methods for analogous sulfur-containing compounds.[4]
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-35MS (or equivalent 35% Phenyl-methylpolysiloxane), 15 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Cool on-column |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Oven Program | Initial temperature 40°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan |
Data Presentation
Quantitative Performance (Representative Data)
The following table summarizes the expected quantitative performance of the GC-MS method for the analysis of sulfur mustard-related compounds, which can be considered representative for this compound. Actual performance characteristics should be determined during method validation.
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.05 µg/L (in water), 0.005 µg/kg (in soil)[5] |
| Limit of Quantitation (LOQ) | 0.1 µg/L (in water), 0.01 mg/kg (in soil)[5] |
| Linearity (r²) | > 0.99 |
| Precision (%RSD) | < 15%[6] |
| Accuracy (% Recovery) | 85-115% |
Mass Spectrum and Fragmentation
The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The molecular ion peak is expected at m/z 232, corresponding to the molecular weight of the compound (233.22 g/mol , with the peak at 232 representing the most abundant isotopes).[1][2]
Key Fragment Ions:
-
m/z 123: [M - CH2CH2Cl - S]+ - Loss of a chloroethylthio group.
-
m/z 109: [CH2CH2SCH2CH2]+ - A common fragment in sulfur-containing compounds.
-
m/z 63: [CH2Cl]+ - Chloroethyl fragment.
The fragmentation pattern is consistent with cleavage at the C-S and C-C bonds, which is typical for this class of compounds.
Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis.
Proposed Fragmentation Pathway
Caption: Proposed fragmentation of this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. On-line purge and trap GC-MS for monitoring 1,3-dichloropropene in agricultural water and soil samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
Application Note: NMR Spectroscopic Characterization of 1,3-Bis(2-chloroethylthio)propane
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Bis(2-chloroethylthio)propane is an organosulfur compound of interest in various fields, including toxicology and medicinal chemistry, due to its structural similarity to sulfur mustards. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and purity assessment of this molecule. This document provides a detailed protocol for the characterization of this compound using ¹H and ¹³C NMR spectroscopy, including predicted spectral data and experimental guidelines.
Predicted NMR Spectral Data
Due to the absence of publicly available experimental NMR data for this compound, the following ¹H and ¹³C NMR data are predicted based on established chemical shift increments for analogous structural motifs. These predictions serve as a guideline for the interpretation of experimental spectra.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals, all of which will be triplets due to coupling with adjacent methylene (B1212753) groups.
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| -S-CH ₂-CH₂-Cl (a) | 2.90 - 3.10 | Triplet | 6.5 - 7.5 | 4H |
| -S-CH₂-CH ₂-Cl (b) | 3.60 - 3.80 | Triplet | 6.5 - 7.5 | 4H |
| -S-CH ₂-CH₂- (c) | 2.60 - 2.80 | Triplet | 7.0 - 8.0 | 4H |
| -CH₂-CH ₂-CH₂- (d) | 1.80 - 2.00 | Quintet (triplet of triplets) | 7.0 - 8.0 | 2H |
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is predicted to show four signals corresponding to the four unique carbon environments in the molecule.
| Carbon (Label) | Predicted Chemical Shift (δ, ppm) |
| -S-C H₂-CH₂-Cl | 35.0 - 40.0 |
| -S-CH₂-C H₂-Cl | 42.0 - 47.0 |
| -S-C H₂-CH₂- | 30.0 - 35.0 |
| -CH₂-C H₂-CH₂- | 28.0 - 33.0 |
Experimental Protocols
A detailed methodology for the acquisition of high-quality NMR spectra of this compound is provided below.
Sample Preparation
-
Solvent Selection : Deuterated chloroform (B151607) (CDCl₃) is a suitable solvent for this compound. Other deuterated solvents such as acetone-d₆ or benzene-d₆ may also be used depending on sample solubility and to resolve any potential signal overlap.
-
Sample Concentration :
-
For ¹H NMR, prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR, a more concentrated solution of 20-50 mg in 0.6-0.7 mL is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
-
Sample Handling :
-
Accurately weigh the sample and dissolve it in the chosen deuterated solvent in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the NMR tube for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube securely.
-
NMR Spectrometer Setup and Data Acquisition
Instrumentation: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Temperature: 298 K.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Receiver Gain: Optimized for the specific sample and instrument.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Temperature: 298 K.
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on the sample concentration.
-
Receiver Gain: Optimized for the specific sample and instrument.
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm) for both ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to establish connectivity.
-
Assign the peaks in both ¹H and ¹³C spectra to the corresponding nuclei in the molecule.
Visualizations
Molecular Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound with labels corresponding to the predicted NMR data tables.
Caption: Structure of this compound with proton labels.
Experimental Workflow
The logical flow of the experimental procedure for NMR characterization is outlined below.
Caption: Workflow for NMR characterization.
Application Notes and Protocols for 1,3-Bis(2-chloroethylthio)propane as a Polymeric Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(2-chloroethylthio)propane is a bifunctional alkylating agent that serves as a potent crosslinking agent for polymers possessing nucleophilic functional groups. Its structure, featuring two reactive 2-chloroethylthioether moieties, allows for the formation of stable covalent linkages between polymer chains, thereby creating three-dimensional network structures. This crosslinking capability is of significant interest in the development of novel biomaterials, particularly for applications in drug delivery and tissue engineering where the controlled release of therapeutic agents and specific mechanical properties are crucial.
The crosslinking mechanism of this compound is analogous to that of other sulfur mustards, involving the formation of a highly reactive cyclic sulfonium (B1226848) ion intermediate. This intermediate readily reacts with nucleophiles such as primary and secondary amines, thiols, and carboxylates present on polymer backbones. This reactivity makes it a suitable crosslinker for a variety of natural and synthetic polymers, including polyethyleneimine (PEI), chitosan (B1678972), and poly(acrylic acid). The resulting crosslinked polymers can form hydrogels that can encapsulate drugs and release them in a controlled manner.
Applications in Polymer Science and Drug Development
The use of this compound as a crosslinking agent allows for the precise tuning of polymer properties to suit specific applications:
-
Controlled Drug Delivery: Crosslinked polymer networks can form hydrogels that entrap drug molecules. The density of the crosslinks influences the mesh size of the polymer network, which in turn governs the diffusion rate and release kinetics of the encapsulated therapeutic agent.
-
Gene Delivery: Cationic polymers like polyethyleneimine (PEI) are widely used as non-viral vectors for gene delivery. Crosslinking PEI with this compound can enhance the stability of the polymer-DNA complexes (polyplexes) and modulate their release profile within the target cells.
-
Tissue Engineering: The mechanical properties of scaffolds are critical for tissue regeneration. By controlling the degree of crosslinking with this compound, the stiffness and elasticity of polymeric scaffolds can be tailored to mimic the native extracellular matrix of different tissues.
-
Biomaterial Coatings: Crosslinked polymer coatings can be applied to medical devices to improve their biocompatibility and to provide a reservoir for localized drug delivery.
Experimental Protocols
Below are generalized protocols for the crosslinking of common polymers with this compound. Safety Precaution: this compound is a sulfur mustard analog and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (gloves, lab coat, safety goggles).
Protocol 1: Crosslinking of Polyethyleneimine (PEI) for Gene Delivery Applications
This protocol describes the preparation of crosslinked PEI nanoparticles for the encapsulation and delivery of nucleic acids.
Materials:
-
Branched Polyethyleneimine (PEI, various molecular weights can be used)
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Magnetic stirrer and stir bar
-
Round bottom flask
Procedure:
-
PEI Solution Preparation: Dissolve a specific amount of branched PEI in anhydrous DMF to achieve a desired concentration (e.g., 10 mg/mL). Stir the solution until the PEI is completely dissolved.
-
Crosslinker Addition: In a separate vial, prepare a solution of this compound in anhydrous DMF. Add the crosslinker solution dropwise to the stirring PEI solution. The molar ratio of PEI (based on the repeating unit) to the crosslinking agent will determine the degree of crosslinking and should be optimized for the specific application.
-
Reaction: Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration (e.g., 24-48 hours) under constant stirring. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Purification: After the reaction is complete, transfer the solution to a dialysis tube and dialyze against deionized water for 48-72 hours, with frequent water changes, to remove unreacted crosslinker and DMF.
-
Lyophilization: Freeze-dry the purified solution to obtain the crosslinked PEI as a solid powder.
-
Characterization: The degree of crosslinking can be assessed using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy (disappearance of primary/secondary amine peaks) and Nuclear Magnetic Resonance (NMR) spectroscopy. The size and zeta potential of the resulting nanoparticles can be measured using Dynamic Light Scattering (DLS).
Protocol 2: Preparation of a this compound Crosslinked Chitosan Hydrogel for Controlled Drug Release
This protocol outlines the synthesis of a chitosan hydrogel for the encapsulation and sustained release of a model drug.
Materials:
-
Chitosan (low or medium molecular weight, degree of deacetylation > 75%)
-
Acetic acid solution (e.g., 1% v/v)
-
This compound
-
Ethanol
-
Model drug (e.g., methylene (B1212753) blue, ibuprofen)
-
Magnetic stirrer and stir bar
-
Petri dishes
Procedure:
-
Chitosan Solution Preparation: Dissolve chitosan in the acetic acid solution with stirring to form a viscous solution (e.g., 2% w/v).
-
Crosslinker Solution Preparation: Dissolve this compound in ethanol.
-
Crosslinking Reaction: While vigorously stirring the chitosan solution, add the crosslinker solution dropwise. The mixture will become more viscous and may form a gel. The amount of crosslinker will determine the gelation time and the final properties of the hydrogel.
-
Drug Loading (optional): The model drug can be added to the chitosan solution before the addition of the crosslinker to be entrapped within the hydrogel matrix.
-
Gel Formation and Washing: Pour the reaction mixture into petri dishes and allow it to set at room temperature for several hours. Once the gel is formed, wash it extensively with deionized water to remove unreacted chemicals and ethanol.
-
Drying: The hydrogel can be dried by lyophilization or air-drying.
-
Swelling and Drug Release Studies: The swelling behavior of the hydrogel can be studied by immersing a known weight of the dried hydrogel in a buffer solution (e.g., PBS) and measuring the weight change over time. Drug release can be monitored by taking aliquots of the buffer at different time points and measuring the drug concentration using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following tables are templates for organizing quantitative data from experiments involving this compound as a crosslinking agent.
Table 1: Physicochemical Properties of Crosslinked PEI Nanoparticles
| PEI:Crosslinker Molar Ratio | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 10:1 | |||
| 20:1 | |||
| 50:1 |
Table 2: Swelling and Drug Release Characteristics of Crosslinked Chitosan Hydrogels
| Crosslinker Concentration (mol%) | Swelling Ratio (%) | Drug Loading Efficiency (%) | Cumulative Drug Release at 24h (%) |
| 1 | |||
| 2 | |||
| 5 |
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes described in these application notes.
Caption: General mechanism of polymer crosslinking.
Caption: Workflow for drug delivery application.
Conclusion
This compound is a versatile crosslinking agent with significant potential in the development of advanced polymeric materials for biomedical applications. The ability to control the degree of crosslinking allows for the fine-tuning of material properties, such as swelling behavior, mechanical strength, and drug release kinetics. The protocols and data presentation formats provided herein offer a foundation for researchers to explore the use of this crosslinker in their specific research and development endeavors. Due to its hazardous nature, all experimental work with this compound must be conducted with strict adherence to safety protocols.
Application Notes and Protocols: 1,3-Bis(2-chloroethylthio)propane in Material Science
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are compiled from available scientific literature and chemical databases. While 1,3-Bis(2-chloroethylthio)propane is recognized as a chemical intermediate and crosslinking agent, detailed experimental protocols and extensive quantitative data for its specific applications in material science are limited in publicly accessible literature. The information provided herein is intended for research and development purposes and should be used with appropriate caution and safety measures.
Introduction
This compound (CAS No. 63905-10-2) is an organosulfur compound with the molecular formula C₇H₁₄Cl₂S₂.[1] It is a colorless to pale yellow liquid with a molecular weight of 233.22 g/mol .[1] In material science, its primary applications lie in its function as a monomer for the synthesis of polythioethers and as a crosslinking agent for elastomeric polymers.[1] The presence of two reactive chloroethylthio groups allows for the formation of flexible, sulfur-rich polymer backbones, which can impart desirable properties such as high refractive index, good thermal stability, and resistance to certain solvents and oils.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing experimental setups and understanding the compound's behavior in various chemical processes.
| Property | Value | Reference |
| CAS Number | 63905-10-2 | [1] |
| Molecular Formula | C₇H₁₄Cl₂S₂ | [1] |
| Molecular Weight | 233.22 g/mol | [1] |
| Boiling Point | 339.9 °C at 760 mmHg | [1] |
| Density | 1.197 g/cm³ | [1] |
| Refractive Index | 1.53 | [1] |
| Flash Point | 150.6 °C | [1] |
Applications in Material Science
Synthesis of High Refractive Index Polythioethers
The high sulfur content of this compound makes it a valuable monomer for the synthesis of polymers with a high refractive index. These materials are of significant interest for optical applications such as lenses, optical adhesives, and coatings. The general approach involves a polycondensation reaction with a dithiol, where the chloroethyl groups of this compound react with the thiol groups to form thioether linkages.
Logical Workflow for Polythioether Synthesis
References
Protocol for Safe Handling and Disposal of 1,3-Bis(2-chloroethylthio)propane
For Researchers, Scientists, and Drug Development Professionals
WARNING: 1,3-Bis(2-chloroethylthio)propane is a highly hazardous chemical, analogous to sulfur mustard (a vesicant or blistering agent). Extreme caution must be exercised when handling this compound. This protocol is intended for use by trained personnel in a controlled laboratory setting with appropriate engineering controls and personal protective equipment. A comprehensive understanding of the hazards is essential before commencing any work.
Chemical and Physical Properties
This compound is a synthetic organosulfur compound. Due to its structural similarity to sulfur mustard, it is presumed to exhibit high toxicity and vesicant properties. All handling and disposal procedures should reflect this high level of hazard.
| Property | Value | Unit |
| Chemical Formula | C₇H₁₄Cl₂S₂ | - |
| Molecular Weight | 233.22 | g/mol |
| CAS Number | 63905-10-2 | - |
| Appearance | Colorless to pale yellow liquid | - |
| Odor | Slightly unpleasant | - |
| Boiling Point | 339.9 | °C at 760 mmHg |
| Flash Point | 150.6 | °C |
| Density | 1.197 | g/cm³ |
| Vapor Pressure | 0.000176 | mmHg at 25°C |
| Solubility | Soluble in organic solvents | - |
Hazard Identification and Toxicological Information
As a sulfur mustard analogue, this compound is expected to be a potent alkylating agent, causing severe damage to the skin, eyes, and respiratory tract. The onset of symptoms may be delayed following exposure.
| Hazard | Description |
| Acute Toxicity | Expected to be highly toxic via all routes of exposure (inhalation, dermal, ingestion). No specific LD50 data is available for this compound, but for sulfur mustard, lethal doses are low. |
| Skin and Eye Contact | Causes severe irritation and blistering (vesicant). Direct contact can lead to chemical burns. |
| Inhalation | Vapors are hazardous and can cause damage to the respiratory tract. |
| Carcinogenicity | Classified as a possible carcinogen. |
Experimental Protocols: Safe Handling
Engineering Controls
-
All work with this compound must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.
-
A designated and clearly labeled area within the laboratory should be established for the handling of this compound.
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Gloves: Double gloving is required. Use a pair of nitrile gloves as the inner layer and a pair of butyl rubber or Viton gloves as the outer layer. Change gloves immediately if contamination is suspected.
-
Eye Protection: Chemical splash goggles and a face shield are required.
-
Lab Coat: A chemically resistant lab coat or apron worn over a full-length lab coat is required.
-
Footwear: Closed-toe shoes are mandatory.
Storage
-
Store this compound in a tightly sealed, clearly labeled container.
-
The primary container should be placed in a secondary, unbreakable container.
-
Store in a designated, well-ventilated, and locked cabinet away from incompatible materials such as oxidizing agents.
Emergency Procedures
Spills
-
Evacuate the immediate area and alert others.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
For small spills within a chemical fume hood:
-
Ensure appropriate PPE is worn.
-
Contain the spill with an absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material into a designated hazardous waste container.
-
Decontaminate the spill area with a 10% bleach solution, followed by a water rinse.
-
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Protocol
All waste contaminated with this compound must be treated as hazardous waste. Chemical neutralization is the recommended method for laboratory-scale disposal.
Decontamination of Equipment
-
All glassware and equipment must be decontaminated before being removed from the chemical fume hood.
-
Rinse equipment three times with a suitable organic solvent (e.g., isopropanol), collecting the rinsate as hazardous waste.
-
Immerse the equipment in a 10% bleach solution for at least one hour.
-
Wash with soap and water, followed by a final rinse with deionized water.
Chemical Neutralization Protocol
This protocol is based on the known reactivity of sulfur mustards with oxidizing agents.
Materials:
-
10% Sodium hypochlorite (B82951) solution (household bleach)
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., Erlenmeyer flask)
-
pH paper
Procedure:
-
Perform all steps in a certified chemical fume hood.
-
For every 1 gram of this compound waste, slowly add it to at least 100 mL of a 10% sodium hypochlorite solution with vigorous stirring.
-
Allow the reaction to stir at room temperature for a minimum of 24 hours to ensure complete neutralization.
-
After 24 hours, check the pH of the solution. If it is not basic, add more sodium hypochlorite solution.
-
The neutralized solution can then be disposed of as hazardous waste according to your institution's guidelines.
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Workflow for the safe disposal of this compound.
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(2-chloroethylthio)propane is a bifunctional alkylating agent structurally related to sulfur mustard (HD).[1][2] Like other sulfur mustards, it is a potent vesicant (blistering agent) that causes significant injury to the skin and other tissues.[1][3] Its mechanism of action is believed to involve the alkylation of macromolecules, most notably DNA, which triggers a cascade of cellular events including DNA damage, oxidative stress, inflammation, and ultimately, cell death.[1][4][5] Due to its hazardous nature, research is often conducted with analogs such as 2-chloroethyl ethyl sulfide (B99878) (CEES) to elucidate mechanisms of toxicity and develop effective countermeasures.[1][3] These application notes and protocols are based on established methodologies for vesicant analogs and are intended to serve as a guide for research involving this compound.
Key Applications in Vesicant Research
-
In Vitro Cytotoxicity Studies: Assessing the dose-dependent toxicity of the compound on skin cell lines (e.g., keratinocytes, fibroblasts) to determine key toxicological parameters.
-
Animal Models of Skin Injury: Investigating the in vivo effects of topical exposure, including inflammation, edema, and microvesication, in relevant animal models.[3]
-
Mechanism of Action Studies: Elucidating the molecular pathways involved in toxicity, including DNA damage, oxidative stress, and inflammatory signaling.[1]
-
Screening of Medical Countermeasures: Evaluating the efficacy of potential therapeutic agents to mitigate the harmful effects of exposure.
Quantitative Data Summary
No specific quantitative data for this compound was identified in the literature. The following tables summarize representative data from studies using the analog 2-chloroethyl ethyl sulfide (CEES) in SKH-1 hairless mice, which can be used as a starting point for designing experiments with this compound.
Table 1: In Vivo Dose-Response of CEES on Skin Bi-fold Thickness in SKH-1 Hairless Mice [6]
| CEES Dose (mg) | Time Post-Exposure (hours) | Skin Bi-fold Thickness (mm ± SD) |
| 0 (Control) | 6 | 0.67 ± 0.02 |
| 1 | 6 | 0.79 ± 0.01 |
| 2 | 6 | 1.11 ± 0.1 |
| 0 (Control) | 9 | 0.58 ± 0.02 |
| 2 | 9 | 1.31 ± 0.02 |
Table 2: Time-Course of CEES (2 mg) Induced Skin Edema in SKH-1 Hairless Mice [6]
| Time Post-Exposure (hours) | Skin Bi-fold Thickness (mm ± SD) |
| 0 (Control) | ~0.6 |
| 3 | Increased (p < 0.05) |
| 12 | Peak Increase (p < 0.001) |
| 24 | Elevated |
| 48 - 168 | Decreasing |
Table 3: Effect of CEES on Inflammatory and DNA Damage Markers in SKH-1 Hairless Mouse Skin [1]
| Marker | CEES Dose (mg) | Time Post-Exposure (hours) | Fold Change vs. Control (approx.) |
| Phosphorylated H2A.X | 2 | 12 | 7.4 |
| COX-2 | 2 | 24 | 3.0 |
| MMP-9 | 2 | 9 | 6.0 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cultured skin cells.
Materials:
-
Human epidermal keratinocytes (e.g., HaCaT) or mouse epidermal cells (e.g., JB6)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Prepare serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control wells treated with the same concentration of solvent.
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration-response curve and determine the IC50 value using appropriate software.
Protocol 2: In Vivo Skin Injury Model in SKH-1 Hairless Mice
This protocol describes the topical application of this compound to induce a localized skin injury for subsequent analysis.[3][6]
Materials:
-
SKH-1 hairless mice (male or female, 6-8 weeks old)
-
This compound
-
Acetone (B3395972) (vehicle)
-
Calipers for measuring skin-fold thickness
-
Biopsy punch
-
Materials for tissue processing (formalin, paraffin) and analysis (e.g., H&E staining, antibody for immunohistochemistry)
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Dosing Preparation: Prepare solutions of this compound in acetone at various concentrations.
-
Topical Application:
-
Anesthetize the mouse.
-
Topically apply a defined volume (e.g., 200 µL) of the test compound solution to a marked area on the dorsal skin.[6]
-
Apply acetone alone to the control group.
-
-
Endpoint Measurements:
-
Skin Edema: At various time points (e.g., 6, 12, 24, 48 hours) post-exposure, measure the bi-fold thickness of the exposed skin using calipers.[6]
-
Tissue Collection: At the end of the experiment, euthanize the mice and collect skin biopsies from the exposed and control areas.
-
-
Histopathological Analysis:
-
Fix the skin biopsies in 10% neutral buffered formalin.
-
Process and embed the tissues in paraffin.
-
Section the tissues and stain with Hematoxylin and Eosin (H&E) to evaluate morphological changes such as epidermal thickness, inflammatory cell infiltration, and epidermal-dermal separation.[3]
-
-
Biomarker Analysis: Use additional sections for immunohistochemistry or western blotting to analyze the expression of inflammatory and DNA damage markers (e.g., COX-2, MMP-9, phosphorylated H2A.X).[1]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for vesicant-induced skin injury.
Caption: Experimental workflow for in vitro cytotoxicity assessment.
Caption: Experimental workflow for in vivo skin injury studies.
References
- 1. Sulfur mustard analog, 2-chloroethyl ethyl sulfide-induced skin injury involves DNA damage and induction of inflammatory mediators, in part via oxidative stress, in SKH-1 hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. 2-Chloroethyl ethyl sulfide causes microvesication and inflammation-related histopathological changes in male hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of DNA-Alkylating Antitumor Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A role for mitochondrial oxidative stress in sulfur mustard analog 2-chloroethyl ethyl sulfide-induced lung cell injury and antioxidant protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inflammatory Biomarkers of Sulfur Mustard Analog 2-Chloroethyl Ethyl Sulfide–Induced Skin Injury in SKH-1 Hairless Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytotoxicity Assays Using 1,3-Bis(2-chloroethylthio)propane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(2-chloroethylthio)propane is an organosulfur compound belonging to the class of sulfur mustards. These compounds are potent alkylating agents known for their high cytotoxicity. The primary mechanism of action involves the formation of a highly reactive cyclic sulfonium (B1226848) ion that readily alkylates cellular macromolecules, most notably DNA. This leads to the formation of DNA monoadducts and inter- and intra-strand cross-links, which disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1][2] These characteristics make this compound and its analogs of significant interest in cancer research as potential chemotherapeutic agents.
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of this compound in vitro.
Mechanism of Action: DNA Damage and Apoptosis Induction
As a bifunctional alkylating agent, this compound induces cytotoxicity primarily through the induction of DNA damage. The two chloroethyl groups allow for the formation of covalent bonds with nucleophilic sites on DNA bases, particularly the N7 position of guanine. The resulting DNA adducts can lead to strand breaks and cross-linking of DNA strands, which are highly toxic lesions for the cell.[1]
The cellular response to this extensive DNA damage involves the activation of complex signaling pathways aimed at repairing the lesions. However, overwhelming damage triggers programmed cell death, or apoptosis, as a mechanism to eliminate the compromised cells. This process is often mediated by the activation of a cascade of enzymes called caspases.[1]
Data Presentation: Cytotoxicity of Related Compounds
Note: No specific in vitro cytotoxicity data for this compound was identified in the reviewed literature. The following tables present data for structurally related compounds containing the bis(2-chloroethylthio) moiety or other sulfur mustard analogs to provide a representative understanding of the potential cytotoxic potency.
Table 1: IC50 Values of Representative (2-Chloroethylthio)-1,4-naphthoquinone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 2,3-bis(2-chloroethylthio)-1,4-naphthoquinone | 22Rv1 (Prostate Cancer) | >100 | [3] |
| 2-mono-(2-chloroethylthio) derivative | 22Rv1 (Prostate Cancer) | 0.05 ± 0.01 | [3] |
| 2,3-bis(2-chloroethylthio) derivative | PC-3 (Prostate Cancer) | >100 | [3] |
| 2-mono-(2-chloroethylthio) derivative | PC-3 (Prostate Cancer) | 0.09 ± 0.02 | [3] |
Table 2: Cytotoxicity of 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) in Glioblastoma Cell Lines
| Cell Line | Treatment | Observation | Reference |
| Tumor A-172 | 18 µg/ml for 3 days | 80% reduction in cell population | [4] |
| Tumor A-172 | 60 µg/ml for 3 days | Complete cell death | [4] |
| T98 | - | Less sensitive than A-172 | [4] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Target cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Annexin V/Propidium Iodide Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time. Include an untreated control.
-
Cell Harvesting: Harvest the cells (including floating cells from the supernatant) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualizations
Caption: General experimental workflow for assessing cytotoxicity.
Caption: DNA damage-induced apoptosis pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. The sulfur mustard analog mechlorethamine (bis(2-chloroethyl)methylamine) modulates cell cycle progression via the DNA damage response in human lung epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic effects of 1,3-bis(2 chloroethyl)-1-nitrosourea (BCNU) on cultured human glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 1,3-Bis(2-chloroethylthio)propane Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the experimental investigation of 1,3-Bis(2-chloroethylthio)propane, a sulfur mustard analogue. Detailed protocols are presented for the synthesis, analysis of chemical reactivity, and evaluation of the biological effects of this compound. The methodologies include reaction kinetics studies, in vitro cytotoxicity assays, and DNA alkylation analysis. This document is intended to serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development who are investigating the chemical and biological properties of this and similar alkylating agents.
Introduction
This compound is a bifunctional alkylating agent and an analogue of sulfur mustard. Like other sulfur mustards, its reactivity is characterized by the presence of two 2-chloroethylthio groups, which can undergo intramolecular cyclization to form highly reactive episulfonium ions. These electrophilic intermediates can then react with various nucleophiles, including water, glutathione, and, most critically, nucleophilic sites on DNA. The bifunctional nature of the molecule allows it to form both mono-adducts and inter- and intra-strand cross-links in DNA, which can lead to cytotoxicity and mutagenicity. Understanding the reaction kinetics, biological targets, and cellular consequences of exposure to this compound is crucial for the development of potential therapeutic applications and for the establishment of effective countermeasures against its toxic effects.
Synthesis of this compound
A common method for the synthesis of bis(2-chloroethylthio)alkanes is the reaction of the corresponding dithiol with 2-chloroethanol (B45725), followed by chlorination of the resulting diol.
Protocol 2.1: Two-Step Synthesis
Step 1: Synthesis of 1,3-Bis(2-hydroxyethylthio)propane
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-propanedithiol (B87085) in ethanol (B145695).
-
Add a solution of sodium ethoxide in ethanol dropwise to the flask at room temperature.
-
After the addition is complete, add 2-chloroethanol to the reaction mixture.
-
Reflux the mixture for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the ethanol by rotary evaporation.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane) and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,3-Bis(2-hydroxyethylthio)propane.
-
Purify the product by column chromatography.
Step 2: Chlorination of 1,3-Bis(2-hydroxyethylthio)propane
-
Caution: This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolve the purified 1,3-Bis(2-hydroxyethylthio)propane in a suitable solvent such as dichloromethane (B109758) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a chlorinating agent, such as thionyl chloride or phosphorus trichloride, to the cooled solution with stirring.
-
Allow the reaction to proceed at room temperature for several hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water or a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield the crude this compound.
-
Purify the final product by vacuum distillation or column chromatography.
Chemical Reactivity Studies
The reactivity of this compound can be assessed by studying its reaction kinetics with a model nucleophile, such as sodium ethoxide. The disappearance of the parent compound can be monitored by gas chromatography-mass spectrometry (GC-MS).
Protocol 3.1: Reaction Kinetics with Sodium Ethoxide
-
Prepare a standard solution of this compound in anhydrous ethanol.
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
In a temperature-controlled reaction vessel, mix the two solutions to initiate the reaction.
-
At specific time intervals, withdraw aliquots of the reaction mixture.
-
Quench the reaction in the aliquots by adding a suitable acidic solution.
-
Extract the quenched samples with an organic solvent (e.g., hexane).
-
Analyze the organic extracts by GC-MS to determine the concentration of the remaining this compound.
-
Plot the concentration of this compound versus time to determine the reaction rate.
Table 1: Hypothetical Reaction Kinetics Data
| Time (minutes) | Concentration of this compound (mM) |
| 0 | 10.0 |
| 10 | 8.5 |
| 20 | 7.2 |
| 30 | 6.1 |
| 60 | 3.7 |
| 120 | 1.4 |
Biological Activity Studies
In Vitro Cytotoxicity Assay
The cytotoxicity of this compound can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.
Protocol 4.1.1: MTT Assay
-
Seed cells (e.g., human keratinocytes, HaCaT) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare a series of dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Table 2: Hypothetical Cytotoxicity Data (IC50 values)
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| HaCaT (Keratinocytes) | 24 | 75 |
| A549 (Lung Carcinoma) | 48 | 52 |
| Jurkat (T-lymphocytes) | 48 | 35 |
DNA Alkylation Analysis
The ability of this compound to alkylate DNA can be investigated using a variety of methods. A common approach is to detect the formation of DNA adducts.
Protocol 4.2.1: Comet Assay (Single Cell Gel Electrophoresis)
The comet assay can be used to detect DNA strand breaks and alkali-labile sites that are formed as a consequence of DNA alkylation and subsequent repair processes.
-
Treat cells with different concentrations of this compound for a defined period.
-
Harvest the cells and embed them in low-melting-point agarose (B213101) on a microscope slide.
-
Lyse the cells with a high-salt and detergent solution to remove membranes and most proteins, leaving behind the nuclear DNA.
-
Subject the slides to an alkaline electrophoresis buffer to unwind and denature the DNA.
-
Perform electrophoresis, during which damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet tail."
-
Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action and experimental workflows for studying this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Bis(2-chloroethylthio)propane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Bis(2-chloroethylthio)propane. The information is presented in a question-and-answer format to directly address common challenges and improve reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct synthesis of this compound involves the S-alkylation of 1,3-propanedithiol (B87085) with a suitable 2-chloroethylating agent, typically 1,2-dichloroethane (B1671644). This reaction is analogous to the Williamson ether synthesis and proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The dithiol is typically deprotonated with a base to form a more nucleophilic thiolate, which then attacks the electrophilic carbon of the chloroethyl group.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are:
-
1,3-Propanedithiol: A dithiol that serves as the nucleophile precursor.[3]
-
1,2-Dichloroethane: A common and effective 2-chloroethylating agent.
-
Base: To deprotonate the thiol groups of 1,3-propanedithiol. Common bases include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and sodium ethoxide (NaOEt).
Q3: What are the most common side reactions that can lower the yield?
A3: Several side reactions can compete with the desired S-alkylation, leading to a reduced yield of this compound. These include:
-
Over-alkylation or Polymerization: If the reaction conditions are not carefully controlled, the product can react further, leading to the formation of oligomers or polymers.
-
Oxidation of Thiol: 1,3-propanedithiol can be oxidized to form a disulfide dimer, especially in the presence of air (oxygen).[3]
-
Elimination Reactions: Although less common with primary halides like 1,2-dichloroethane, elimination reactions can occur, particularly at higher temperatures, leading to the formation of vinyl chloride.
Q4: How can I purify the final product?
A4: Purification of this compound typically involves the following steps:
-
Work-up: After the reaction is complete, the mixture is usually quenched with water and extracted with an organic solvent like dichloromethane (B109758) or diethyl ether.
-
Washing: The organic layer is washed with water and brine to remove any remaining base and water-soluble impurities.
-
Drying: The organic layer is dried over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Distillation or Chromatography: The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective Deprotonation of Thiol: The base used may not be strong enough or may have been deactivated by moisture. | - Use a stronger base such as sodium ethoxide or sodium hydride.- Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Low Reaction Temperature: The reaction may be too slow at the current temperature. | - Gradually increase the reaction temperature while monitoring the reaction progress by TLC. Be cautious as higher temperatures can promote side reactions. | |
| Poor Quality of Reagents: Starting materials may be impure or degraded. | - Use freshly distilled or purified 1,3-propanedithiol and 1,2-dichloroethane. | |
| Formation of a White Precipitate (Disulfide) | Oxidation of 1,3-Propanedithiol: The thiol is sensitive to oxidation, especially in the presence of a base and air. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Degas the solvent before use. |
| Formation of Multiple Products (TLC Analysis) | Over-alkylation/Polymerization: A high concentration of the alkylating agent or prolonged reaction time can lead to further reaction of the product. | - Use a stoichiometric amount or a slight excess of 1,3-propanedithiol relative to 1,2-dichloroethane.- Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Elimination Side Reactions: Higher reaction temperatures can favor elimination over substitution. | - Maintain a moderate reaction temperature.- Consider using a milder base. | |
| Difficulty in Product Isolation/Purification | Emulsion Formation During Work-up: The presence of both polar and nonpolar functional groups can lead to the formation of emulsions. | - Add a small amount of brine to the aqueous layer to break the emulsion.- Filter the mixture through a pad of celite. |
| Co-elution of Impurities During Chromatography: Impurities with similar polarity to the product can be difficult to separate. | - Optimize the solvent system for column chromatography by trying different solvent mixtures.- Consider purification by vacuum distillation if the product is thermally stable. |
Experimental Protocols
General Protocol for the Synthesis of this compound
Materials:
-
1,3-Propanedithiol
-
1,2-Dichloroethane
-
Sodium Hydroxide (NaOH) or Sodium Ethoxide (NaOEt)
-
Ethanol (B145695) (anhydrous)
-
Dichloromethane (DCM)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve 1,3-propanedithiol (1 equivalent) in anhydrous ethanol.
-
Deprotonation: To the stirred solution, add a solution of sodium ethoxide in ethanol (2 equivalents) or powdered sodium hydroxide (2 equivalents) portion-wise. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the dithiolate.
-
Alkylation: Slowly add 1,2-dichloroethane (2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential side reactions in the synthesis of this compound.
References
Technical Support Center: Purification of 1,3-Bis(2-chloroethylthio)propane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Bis(2-chloroethylthio)propane. The information provided addresses common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of this compound?
The main challenges in purifying this compound stem from its reactivity and susceptibility to degradation. Key issues include:
-
Hydrolysis: The molecule can react with water, leading to the formation of impurities such as thiodiglycol (B106055) and the formation of stable cyclic sulfonium (B1226848) ions.
-
Oxidation: The thioether linkages are prone to oxidation, which can result in the formation of the corresponding sulfoxide (B87167) and sulfone, both of which are considered toxic byproducts.
-
Thermal Instability: The compound may decompose at elevated temperatures, making high-temperature purification methods like distillation challenging.
-
Residual Impurities from Synthesis: Depending on the synthetic route, impurities from starting materials and side-products may be present. For instance, if thionyl chloride is used as a chlorinating agent, impurities like ethylene (B1197577) sulfite (B76179) and diethyl sulfite may be present.
Q2: What are the major degradation products I should be aware of?
The primary degradation products are formed through hydrolysis and oxidation.
-
Hydrolysis Products: The main hydrolysis product is thiodiglycol. The reaction proceeds through the formation of a cyclic sulfonium ion intermediate.
-
Oxidation Products: The thioether sulfur atoms can be oxidized to form 1,3-Bis(2-chloroethylsulfinyl)propane (the sulfoxide) and subsequently 1,3-Bis(2-chloroethylsulfonyl)propane (the sulfone).
Q3: What analytical techniques are recommended for assessing the purity of this compound?
Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for analyzing the purity of this compound and identifying its degradation products.[1][2] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile impurities or when derivatization is employed to enhance detection.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Product degradation during distillation.
-
Symptom: Low yield, discoloration of the product, and presence of additional peaks in the GC-MS analysis corresponding to higher boiling point impurities (potential polymers or degradation products).
-
Cause: this compound is susceptible to thermal degradation.
-
Solution:
-
Vacuum Distillation: Perform distillation under reduced pressure to lower the boiling point and minimize thermal stress on the compound.
-
Temperature Control: Carefully control the temperature of the heating mantle and distillation head. Avoid excessive heating.
-
Short Path Distillation: For small quantities, a short path distillation apparatus can minimize the time the compound spends at elevated temperatures.
-
Issue 2: Presence of oxidation products (sulfoxides and sulfones) in the purified sample.
-
Symptom: Peaks corresponding to the mass of the sulfoxide and/or sulfone are observed in the GC-MS or LC-MS analysis.
-
Cause: Exposure of the compound to oxidizing agents or atmospheric oxygen, especially at elevated temperatures or in the presence of metal catalysts.
-
Solution:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen for chromatographic purification or reactions.
-
Avoid Oxidizing Agents: Ensure all reagents and equipment are free from oxidizing contaminants.
-
Selective Reduction: In some cases, it may be possible to selectively reduce the sulfoxide back to the thioether, although this adds an extra step and requires careful selection of reagents to avoid other side reactions.
-
Issue 3: Incomplete removal of hydrolysis products.
-
Symptom: Presence of thiodiglycol or other hydrophilic impurities in the final product, often detected by GC-MS after derivatization or by HPLC.
-
Cause: Insufficient removal of water during the work-up or use of purification techniques that are not effective at separating the more polar hydrolysis products.
-
Solution:
-
Aqueous Work-up: Perform a thorough aqueous wash of the crude product with brine to remove water-soluble impurities. Ensure complete phase separation.
-
Drying: Dry the organic phase containing the product with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before solvent removal.
-
Chromatography: Utilize column chromatography with a non-polar stationary phase (e.g., silica (B1680970) gel) and a gradient of non-polar to moderately polar solvents to effectively separate the non-polar product from the more polar hydrolysis byproducts.
-
Data Presentation
Due to the limited availability of specific quantitative data for the purification of this compound in publicly accessible literature, the following table provides a general comparison of purification techniques applicable to sulfur mustard and its analogs.
| Purification Technique | Purity Achieved (Typical) | Yield (Typical) | Advantages | Disadvantages |
| Vacuum Distillation | >95% | Moderate to High | Effective for removing non-volatile impurities and unreacted starting materials. | Risk of thermal degradation, not effective for separating compounds with close boiling points. |
| Column Chromatography | >98% | Moderate | High resolution, effective for removing polar impurities like hydrolysis and oxidation products. | Can be time-consuming and require large volumes of solvent, potential for product decomposition on acidic silica gel. |
| Recrystallization | High (if solid) | Variable | Can yield very pure product if a suitable solvent is found. | Not applicable to oils or compounds that do not crystallize well. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is adapted from methods used for the purification of bis(2-chloroethyl) sulfide.
Objective: To purify crude this compound by removing non-volatile impurities and some side-products.
Materials:
-
Crude this compound
-
Vacuum distillation apparatus (short path is recommended)
-
Vacuum pump
-
Heating mantle with stirrer
-
Cold trap
Procedure:
-
Assemble the vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Place the crude this compound into the distillation flask. Add a magnetic stir bar.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Slowly evacuate the system to the desired pressure (e.g., <1 mmHg).
-
Begin stirring and gently heat the distillation flask using a heating mantle.
-
Monitor the temperature of the vapor and collect the fraction that distills at the expected boiling point for this compound under the applied pressure.
-
Once the desired fraction is collected, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Analyze the purity of the collected fraction using GC-MS.
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general guideline for the GC-MS analysis of this compound.
Objective: To determine the purity of a sample of this compound and identify any impurities.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of semi-volatile organosulfur compounds (e.g., a non-polar or medium-polarity column like a DB-5ms or equivalent).
GC Conditions (Example):
-
Injection Port Temperature: 250 °C
-
Injection Mode: Splitless or split (e.g., 50:1)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 0.1 mg/mL.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Acquisition: Acquire the data according to the specified GC-MS conditions.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra to spectral libraries (e.g., NIST) and known degradation products.
-
Calculate the relative purity of the sample by integrating the peak areas (assuming similar response factors for impurities).
-
Mandatory Visualization
Caption: General experimental workflow for the purification and analysis of this compound.
References
- 1. osti.gov [osti.gov]
- 2. Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues with Sodium Ethoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4565787A - High performance liquid chromatography (HPLC) analysis of sulfur mustards and their decomposition by-products by derivatization - Google Patents [patents.google.com]
Technical Support Center: Overcoming Interferences in GC-MS Analysis of 1,3-Bis(2-chloroethylthio)propane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common interferences during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1,3-Bis(2-chloroethylthio)propane.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the GC-MS analysis of this compound?
A1: Interferences in the GC-MS analysis of this compound can originate from several sources, including the sample matrix, the sample preparation process, and the GC-MS system itself. The most significant of these is often the sample matrix, which can introduce co-eluting compounds that mask the analyte signal or cause signal enhancement or suppression. Other common interferences include contamination from solvents, glassware, or previous analyses, as well as degradation of the target analyte during sample preparation or injection.
Q2: How can I minimize matrix effects in my analysis?
A2: Matrix effects, which can manifest as either signal enhancement or suppression, are a common challenge, especially in complex sample matrices such as plasma, soil, or food extracts.[1][2][3] To mitigate these effects, several strategies can be employed:
-
Sample Preparation: Utilize cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for signal enhancement or suppression caused by the matrix.
-
Isotope Dilution: Use a stable isotope-labeled internal standard, such as deuterated this compound, if available. This is one of the most effective ways to correct for matrix effects as the internal standard will be affected in a similar manner to the analyte.
-
Analyte Protectants: The addition of analyte protectants to the sample can help to reduce the degradation of the target analyte in the injector and improve its transfer to the column.
Q3: My peak shape for this compound is poor (tailing or fronting). What could be the cause and how can I fix it?
A3: Poor peak shape is a common issue in GC analysis and can be caused by several factors:
-
Column Overload: Injecting too much sample onto the column can lead to peak fronting. Try diluting your sample or using a split injection.
-
Active Sites: Active sites in the injector liner or on the column can interact with the analyte, causing peak tailing. Deactivated liners and columns are recommended. Regular maintenance, such as replacing the liner and trimming the column, can also help.
-
Improper Temperature: An injection port temperature that is too low can cause slow vaporization and lead to peak tailing. Conversely, a temperature that is too high can cause analyte degradation. Optimization of the injector and oven temperature program is crucial.
-
Column Contamination: Contamination from previous injections can lead to active sites and poor peak shape. Baking out the column at a high temperature (within its specified limits) can help to remove contaminants.
Q4: I am observing unexpected peaks in my chromatogram. What are they and how can I get rid of them?
A4: Unexpected peaks, often referred to as "ghost peaks," can arise from several sources:
-
Contamination: Contamination from the sample preparation process (e.g., solvents, glassware), the autosampler wash solvents, or the carrier gas can introduce extraneous peaks. Ensure high-purity solvents and gases are used and that all glassware is thoroughly cleaned.
-
Carryover: Residue from a previous, more concentrated sample can be injected with the current sample. A thorough rinsing of the syringe and a blank injection after a high-concentration sample can help to minimize carryover.
-
Septum Bleed: Small particles from the injector septum can break off and enter the inlet, leading to ghost peaks. Using high-quality septa and replacing them regularly can prevent this issue.
-
Analyte Degradation: this compound or other components in the sample may degrade in the hot injector, forming new compounds that appear as extra peaks. Lowering the injector temperature or using a gentler injection technique may be necessary. For instance, the hydrolysis of the chloroethylthio group to a hydroxyethylthio group is a potential degradation pathway.[4]
Troubleshooting Guides
Problem: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Sample Degradation | Ensure sample stability during storage and preparation. Consider derivatization to a more stable compound if degradation is suspected. |
| Injector Issues | Check for a blocked syringe or incorrect injection volume. Verify the injector temperature is appropriate for the analyte's volatility without causing degradation. |
| Column Problems | Ensure the correct column is installed and that it is not broken or clogged. Check for leaks in the column connections. |
| Mass Spectrometer Settings | Verify that the MS is tuned correctly and that the appropriate ions for this compound are being monitored in SIM mode. |
| Matrix Suppression | Prepare a standard in a clean solvent and compare its response to a standard spiked into a blank matrix extract. If suppression is observed, implement strategies to mitigate matrix effects as described in the FAQs. |
Problem: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure that the sample preparation procedure is followed precisely for all samples and standards. Use of an internal standard can help to correct for variations. |
| Autosampler Variability | Check the autosampler for proper operation, including injection volume and syringe washing. |
| GC System Leaks | Perform a leak check on the GC system, paying close attention to the injector, column fittings, and gas lines. |
| Fluctuating Temperatures or Pressures | Verify that the oven temperature and gas pressures are stable and consistent throughout the analytical run. |
| Column Aging | Over time, the performance of a GC column can degrade. If you observe a gradual decline in performance, it may be time to replace the column. |
Experimental Protocols
Sample Preparation (General Approach for Biological or Environmental Matrices)
-
Extraction:
-
For liquid samples (e.g., plasma, water), perform a liquid-liquid extraction with a suitable organic solvent like hexane (B92381) or dichloromethane.
-
For solid samples (e.g., soil), a solvent extraction, potentially with sonication, can be used.
-
-
Cleanup:
-
Use solid-phase extraction (SPE) with a cartridge appropriate for the analyte and matrix to remove interferences.
-
-
Derivatization (Optional but Recommended):
-
To improve chromatographic performance and sensitivity, derivatization can be employed. A common technique for related compounds is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or derivatization with pentafluorobenzoyl chloride.[5]
-
-
Reconstitution:
-
After extraction and cleanup, the sample is typically evaporated to dryness and reconstituted in a small volume of a suitable solvent for GC-MS analysis.
-
GC-MS Parameters (Starting Point)
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness), is a good starting point.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Injector: Splitless injection is often used for trace analysis. The injector temperature should be optimized (e.g., starting at 250 °C).
-
Oven Temperature Program: A temperature ramp is necessary to achieve good separation. A typical program might start at a low temperature (e.g., 60-80 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300 °C).[6]
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: For high sensitivity and selectivity, Selected Ion Monitoring (SIM) mode is recommended. Key ions for this compound should be selected based on its mass spectrum. A full scan can be used for initial identification.
-
Source and Transfer Line Temperatures: Typically set around 230 °C and 280 °C, respectively.
-
Visualizations
Caption: A logical workflow for troubleshooting common issues in GC-MS analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening hydrolysis products of sulfur mustard agents by high-performance liquid chromatography with inductively coupled plasma mass spectrometry detection [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
stabilizing 1,3-Bis(2-chloroethylthio)propane for long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of 1,3-Bis(2-chloroethylthio)propane. The following information is based on publicly available data for sulfur mustard and its analogues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is an organosulfur compound with the chemical formula C₇H₁₄Cl₂S₂.[1][2][3] It is structurally related to sulfur mustard, a known vesicant or blistering agent.[4] Due to the reactive nature of the 2-chloroethyl thioether moiety, this compound can degrade over time, especially when exposed to certain environmental factors. This degradation can lead to a decrease in purity, the formation of hazardous byproducts, and a reduction in its effectiveness for research and development purposes.
Q2: What are the primary factors that affect the stability of this compound?
A2: Based on studies of related sulfur mustard compounds, the primary factors influencing stability include:
-
Water/Humidity: Moisture can lead to hydrolysis, a significant degradation pathway.[4][5]
-
pH: Both acidic and basic conditions should be avoided as they can catalyze degradation.[6]
-
Temperature: Elevated temperatures can accelerate decomposition.[6]
-
Light: Exposure to UV light can promote degradation.[6]
-
Presence of Impurities: Certain impurities can catalyze decomposition.[7]
-
Incompatible Materials: Contact with oxidizing agents, strong acids, and bases can lead to rapid degradation.[8]
Q3: What are the recommended general storage conditions for this compound?
A3: For optimal long-term stability, this compound should be stored in a cool, dark, and dry environment. An inert atmosphere, such as argon or nitrogen, within a tightly sealed container is highly recommended to minimize contact with air and moisture.[9] Storage at or below freezing temperatures (e.g., -20°C) is advisable.[10][11]
Q4: Are there any specific chemical stabilizers that can be used for this compound?
A4: A historical patent for the stabilization of mustard gas suggests the use of tetra-lower-alkyl ammonium (B1175870) halides, such as tetramethyl ammonium bromide.[7] This class of compounds was shown to reduce deterioration and the corrosion of ferrous metal containers.[7] Additionally, perfluorooctylbromide (PFOB) has been investigated as a potential stabilizer for sulfur mustard, demonstrating stability over a wide temperature range.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Decreased Purity Over Time | Inadequate storage conditions leading to degradation. | - Verify storage temperature is consistently low (≤ -20°C).- Ensure the container is properly sealed under an inert atmosphere.- Protect from light exposure by using amber vials or storing in a dark location.- Re-purify the compound if necessary. |
| Discoloration of the Sample | Formation of degradation products or reaction with container material. | - Analyze a small aliquot of the sample using appropriate analytical methods (e.g., GC-MS, HPLC) to identify impurities.- Ensure the storage container is made of a compatible material (e.g., borosilicate glass, PTFE).- Consider transferring the sample to a new, clean, and inert container. |
| Pressure Buildup in the Container | Decomposition leading to the formation of gaseous byproducts. | - CAUTION: Handle with extreme care in a well-ventilated fume hood. - Cool the container before opening.- Vent the container slowly and carefully.- Re-evaluate storage conditions and consider the use of a stabilizer. |
| Inconsistent Experimental Results | Use of a degraded or impure sample. | - Assess the purity of the this compound stock solution before each experiment using a validated analytical method.- Use freshly prepared solutions for critical experiments.- Follow a strict protocol for handling and storage to maintain compound integrity. |
Experimental Protocols
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and quantifying volatile degradation products.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a high-purity, inert solvent (e.g., dichloromethane, hexane).
-
GC Conditions:
-
Column: A non-polar or semi-polar capillary column is typically suitable.
-
Injector Temperature: Set to a temperature that ensures volatilization without thermal degradation.
-
Oven Program: Start at a low temperature and ramp up to a final temperature that allows for the elution of all components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan a mass range appropriate for the parent compound and expected degradation products.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with reference libraries and quantify them based on their peak areas.
Stabilization with Tetramethyl Ammonium Bromide
This protocol is based on the patent for stabilizing mustard gas and should be adapted and validated for this compound.[7]
Materials:
-
This compound
-
Tetramethyl ammonium bromide (high purity)
-
Inert solvent (optional, if co-dissolution is preferred)
-
Appropriate storage vials (e.g., amber glass with PTFE-lined caps)
Procedure:
-
Determine the desired concentration of the stabilizer. The patent for mustard gas does not specify a precise concentration, so optimization may be required. A starting point could be a low molar ratio (e.g., 1:1000 stabilizer to compound).
-
Under an inert atmosphere, add the calculated amount of tetramethyl ammonium bromide to the this compound.
-
If necessary, gently agitate the mixture to ensure uniform distribution.
-
Store the stabilized solution under the recommended conditions (cool, dark, dry, and under an inert atmosphere).
-
Periodically assess the purity of the stabilized sample over time to validate the effectiveness of the stabilizer.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for the long-term storage of this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. nrt.org [nrt.org]
- 5. researchgate.net [researchgate.net]
- 6. Analysis and stability of the candidate sulfur mustard decontaminant S-330 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US2780653A - Stabilization of mustard - Google Patents [patents.google.com]
- 8. nyu.edu [nyu.edu]
- 9. safety - How hazardous are peroxide-able ethers if stored properly? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 1,3-Bis(2-chloroethylthio)propane Hydrolysis Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the hydrolysis of 1,3-Bis(2-chloroethylthio)propane.
Frequently Asked Questions (FAQs)
Q1: What are the expected hydrolysis products of this compound?
The primary hydrolysis product of this compound is 1,3-bis(2-hydroxyethylthio)propane.[1] The reaction proceeds through the substitution of the chloroethyl groups with hydroxyl groups from water.
Q2: What is the general mechanism for the hydrolysis of this compound?
The hydrolysis of this compound, similar to other sulfur mustards, proceeds via an S_N1-type mechanism involving the formation of a cyclic sulfonium (B1226848) ion intermediate.[2] This intermediate is then attacked by water to form the hydroxylated product. For bifunctional molecules like this, the reaction occurs in a stepwise manner for each chloroethyl group.
Q3: My hydrolysis reaction appears to be very slow. What factors could be influencing the reaction rate?
Several factors can affect the rate of hydrolysis:
-
Temperature: Increasing the temperature will generally increase the reaction rate.
-
pH: The pH of the aqueous solution can influence the stability of the reactant and intermediates. While the hydrolysis can proceed in neutral water, the rate may differ in acidic or basic conditions.
-
Solvent: The presence of co-solvents can alter the polarity of the reaction medium and affect the rate. For instance, studies on related compounds have been conducted in mixtures of acetone (B3395972) and water.[2]
-
Purity of the reactant: Impurities in the this compound sample could interfere with the reaction.
Q4: I am observing unexpected peaks in my analytical results (e.g., GC-MS, HPLC). What could these be?
Unexpected peaks could be due to several reasons:
-
Intermediates: Stable cyclic sulfonium ions can be observed during the hydrolysis of sesquimustards like this compound.[2] These intermediates may be detected by techniques like NMR spectroscopy.[2]
-
Side products: Depending on the reaction conditions, side reactions such as elimination could potentially occur, although hydrolysis is the major pathway in aqueous environments.
-
Impurities: The starting material may contain impurities that are being detected.
-
Oxidation products: If the sample is exposed to air for extended periods, oxidation of the sulfur atoms could lead to sulfoxide (B87167) or sulfone derivatives.
Q5: How can I monitor the progress of the hydrolysis reaction?
Several analytical techniques can be used to monitor the disappearance of the reactant and the appearance of the products:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for analyzing sulfur mustard and its degradation products.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV, MS) can be used to separate and quantify the reactant and products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to study the kinetics of the hydrolysis and identify intermediates like cyclic sulfonium ions.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent reaction rates between experiments | Temperature fluctuations | Ensure precise and stable temperature control of the reaction vessel using a water bath or thermostat. |
| Inaccurate measurement of starting materials | Calibrate all weighing and liquid handling equipment. Prepare stock solutions carefully. | |
| Variations in pH | Use a buffered aqueous solution to maintain a constant pH throughout the experiment. | |
| Low yield of the hydrolysis product | Incomplete reaction | Extend the reaction time. Monitor the reaction progress until the starting material is no longer detected. |
| Degradation of the product | Ensure the work-up procedure is not too harsh. Avoid extreme pH or high temperatures during product isolation. | |
| Inefficient extraction of the product | Optimize the solvent and procedure for extracting the diol product from the aqueous reaction mixture. | |
| Formation of unknown byproducts | Presence of impurities in the starting material | Verify the purity of this compound using an appropriate analytical technique before starting the experiment. |
| Side reactions due to reaction conditions | Adjust the temperature or pH to favor the desired hydrolysis pathway. Consider deoxygenating the solvent to prevent oxidation. | |
| Difficulty in detecting the starting material or products | Unsuitable analytical method or parameters | Optimize the GC-MS or HPLC method (e.g., column, temperature program, mobile phase) for the specific compounds of interest. |
| Low concentration of analytes | Concentrate the sample before analysis. Check the detection limits of your instrument. |
Experimental Protocols
General Hydrolysis Experiment
-
Preparation: Prepare a stock solution of this compound in a suitable water-miscible organic solvent (e.g., acetone).
-
Reaction Setup: In a temperature-controlled reaction vessel, add a known volume of buffered aqueous solution (e.g., phosphate (B84403) buffer) and allow it to equilibrate to the desired temperature.
-
Initiation: Initiate the hydrolysis by adding a small aliquot of the this compound stock solution to the aqueous solution with vigorous stirring. The final concentration of the organic solvent should be kept low.
-
Monitoring: At specific time intervals, withdraw aliquots of the reaction mixture.
-
Quenching and Extraction: Immediately quench the reaction in the aliquot (e.g., by dilution with a cold solvent). Extract the analytes using an appropriate organic solvent (e.g., dichloromethane).
-
Analysis: Analyze the extracted samples using a calibrated analytical instrument such as a GC-MS or HPLC to determine the concentration of the reactant and product.
Analytical Method: GC-MS
-
Instrument: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar or semi-polar capillary column is typically suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection of 1-2 µL of the extracted sample.
-
Temperature Program: An initial oven temperature of around 50-70°C, held for a few minutes, followed by a ramp to a final temperature of 250-300°C. The specific program should be optimized for the separation of the reactant and product.
-
MS Detection: Electron ionization (EI) mode with a scan range of m/z 40-400. Monitor characteristic ions for this compound and its hydrolysis product.
Quantitative Data
Disclaimer: The following data is for bis(2-chloroethyl) sulfide (B99878) and should be used only as an approximate reference for this compound. The actual hydrolysis rates will differ due to structural differences.
| Compound | Reaction Step | Rate Constant (k) at 25°C (s⁻¹) |
| bis(2-chloroethyl) sulfide | First Hydrolysis | 2.93 x 10⁻³ |
| bis(2-chloroethyl) sulfide | Second Hydrolysis | 3.87 x 10⁻³ |
Visualizations
Hydrolysis Signaling Pathway
Caption: Hydrolysis pathway of this compound.
Experimental Workflow
References
- 1. Screening hydrolysis products of sulfur mustard agents by high-performance liquid chromatography with inductively coupled plasma mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. connectsci.au [connectsci.au]
- 3. Sulfur Mustard Research—Strategies for the Development of Improved Medical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 1,3-Bis(2-chloroethylthio)propane Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-bis(2-chloroethylthio)propane and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: A prevalent method for synthesizing this compound involves a two-step process. The first step is the reaction of 1,3-propanedithiol (B87085) with two equivalents of 2-chloroethanol (B45725) to form the precursor diol, 1,3-bis(2-hydroxyethylthio)propane (B104364). This diol is then chlorinated in the second step using a reagent like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) to yield the final product.[1]
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Several parameters are crucial for a successful synthesis:
-
Temperature: The initial reaction of the dithiol with 2-chloroethanol should be carefully controlled, as it can be exothermic. During the chlorination step, maintaining the recommended temperature is vital to prevent side reactions.
-
Stoichiometry: Precise molar ratios of the reactants are essential to ensure complete conversion and minimize the formation of mono-substituted or other byproducts.
-
Solvent: The choice of solvent can significantly impact reaction rates and yields. Aprotic solvents are often used for the chlorination step.[2][3]
-
Inert Atmosphere: To prevent the oxidation of thiol groups to disulfides, it is highly recommended to perform the reaction under an inert atmosphere, such as nitrogen or argon.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4] For TLC, the disappearance of the starting materials and the appearance of the product spot will indicate the reaction's progression. GC-MS can provide more quantitative information on the conversion and the presence of any side products.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Increase the reaction time and/or temperature and monitor the reaction progress by TLC or GC-MS. |
| Poor quality of starting materials (e.g., oxidized dithiol). | Use freshly distilled or purified starting materials. Ensure the dithiol has been stored under an inert atmosphere. | |
| Inefficient stirring, leading to a heterogeneous reaction mixture. | Ensure vigorous and consistent stirring throughout the reaction. | |
| Formation of a White Precipitate (in chlorination step) | If a base like pyridine (B92270) is used with thionyl chloride, the precipitate is likely pyridinium (B92312) hydrochloride. | This is a normal byproduct and can be removed by filtration after the reaction is complete. |
| Product is an Oily, Impure Residue | Presence of unreacted starting materials or side products. | Purify the crude product using column chromatography or distillation under reduced pressure. |
| Product degradation due to exposure to water (hydrolysis).[5] | Ensure all glassware is dry and the reaction is performed under anhydrous conditions. During workup, minimize contact with aqueous solutions. | |
| Presence of a High Molecular Weight Impurity | Oxidation of the starting dithiol or the product leading to disulfide formation. | Conduct the reaction under a strict inert atmosphere (nitrogen or argon) and use degassed solvents. |
| Product Decomposes During Purification | Thermal instability of the product at high temperatures. | If using distillation, perform it under high vacuum to lower the boiling point. Alternatively, use column chromatography at room temperature. |
Data Presentation
Optimizing reaction conditions is key to maximizing yield and purity. The following table summarizes typical parameters that can be varied, with illustrative data adapted from similar thioether syntheses.[2]
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Dichloromethane (DCM) | 0 to 25 | 4 | 75 |
| 2 | Tetrahydrofuran (THF) | 0 to 25 | 4 | 85 |
| 3 | Toluene | 25 | 6 | 60 |
| 4 | Acetonitrile | 25 | 4 | 80 |
| 5 | Tetrahydrofuran (THF) | 25 | 2 | 92 |
| 6 | Tetrahydrofuran (THF) | 50 | 1 | 88 (with side products) |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is based on the general method of chlorinating the corresponding diol with thionyl chloride.[1]
Step 1: Synthesis of 1,3-Bis(2-hydroxyethylthio)propane
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-propanedithiol (1 equivalent) in a suitable solvent such as methanol (B129727) under a nitrogen atmosphere.
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Add a base, such as sodium methoxide (B1231860) (2.2 equivalents), to the solution and stir for 30 minutes at room temperature.
-
Cool the mixture in an ice bath and add 2-chloroethanol (2.2 equivalents) dropwise via the dropping funnel.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction by TLC. Once the starting dithiol is consumed, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diol, which can be purified by column chromatography.
Step 2: Chlorination of 1,3-Bis(2-hydroxyethylthio)propane
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve the purified 1,3-bis(2-hydroxyethylthio)propane (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Add thionyl chloride (2.5 equivalents) dropwise to the stirred solution.
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After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.
-
Gently reflux the reaction mixture for 1-2 hours to ensure completion.
-
Cool the mixture to room temperature and carefully pour it over crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Key reaction pathways and potential side reactions in the synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. connectsci.au [connectsci.au]
preventing degradation of 1,3-Bis(2-chloroethylthio)propane during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 1,3-Bis(2-chloroethylthio)propane during analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing poor peak shape and low recovery for this compound in my GC-MS analysis. What could be the cause?
A1: Poor peak shape (e.g., tailing or broadening) and low recovery are often indicative of analyte degradation or adsorption during analysis. For a thermally sensitive and reactive compound like this compound, degradation can occur in the hot GC injector port. Adsorption can happen on active sites within the GC system, such as the liner, column, or detector.
Troubleshooting Steps:
-
Optimize Injector Temperature: High injector temperatures can cause thermal degradation. Start with a lower injector temperature (e.g., 200 °C) and incrementally increase it to find the optimal balance between efficient volatilization and minimal degradation.
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Use a Deactivated Liner: Active sites in the injector liner can catalyze degradation. Employ a deactivated liner (e.g., silylated) to minimize these interactions.
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Check for System Contamination: Contamination in the GC system can introduce active sites. Bake out the column and clean the injector port and detector as part of routine maintenance.
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Consider Derivatization: If degradation persists, consider derivatizing the analyte to a more thermally stable form.
Q2: What are the expected degradation products of this compound, and how can I detect them?
A2: Based on studies of analogous sulfur mustards, the primary degradation pathways for this compound are hydrolysis and thermal decomposition.
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Hydrolysis: In the presence of water, this compound is expected to hydrolyze to form 1,3-bis(2-hydroxyethylthio)propane (B104364) (the diol analogue of thiodiglycol) and hydrochloric acid.
-
Thermal Degradation: During GC analysis, thermal stress in the injector can lead to the formation of various products, including the corresponding chlorohydrin, the diol, and cyclic compounds like 1,4-dithiane (B1222100) through intramolecular cyclization.
To detect these degradation products, you can use GC-MS and look for their characteristic mass spectra. The presence of these compounds in your sample or as artifacts in your chromatogram can confirm that degradation is occurring.
Q3: How can I prevent hydrolysis of this compound in my samples before analysis?
A3: Hydrolysis can be a significant issue, especially during sample storage and preparation.
Preventative Measures:
-
Use Aprotic Solvents: Prepare and store your samples in dry, aprotic solvents (e.g., hexane (B92381), dichloromethane).
-
Minimize Water Contact: Ensure all glassware and equipment are thoroughly dried before use. If working with aqueous matrices, extract the analyte into an organic solvent as quickly as possible.
-
Control pH: While the hydrolysis of similar compounds is not highly pH-dependent, maintaining a neutral pH can help avoid acid or base-catalyzed degradation.
-
Add a Drying Agent: For organic extracts, adding a small amount of a drying agent like anhydrous sodium sulfate (B86663) can remove residual water.
-
Store Samples Appropriately: Store samples at low temperatures (e.g., ≤ 4 °C) to slow down the rate of hydrolysis.
Q4: Can derivatization improve the stability and analysis of this compound?
A4: Yes, derivatization can be an effective strategy to improve the thermal stability of the analyte and enhance its chromatographic properties. By converting the reactive chloroethyl groups to more stable derivatives, you can minimize on-column degradation and improve peak shape.
Common Derivatization Approaches for Similar Compounds:
-
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogens, although this compound does not have active hydrogens. However, if hydrolysis to the diol has occurred, silylation of the hydroxyl groups can make the degradation product detectable and quantifiable.
-
Acylation: Reagents such as heptafluorobutyrylimidazole (HFBI) can be used to create more stable and highly detectable derivatives. This is particularly useful for increasing sensitivity in electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry.
Quantitative Data Summary
| Condition | Parameter | Expected Effect on this compound | Mitigation Strategy |
| GC Injector Temperature | Degradation Rate | Increases significantly at higher temperatures (>200 °C) | Optimize to the lowest feasible temperature (e.g., 200-250 °C) |
| Sample Storage | Hydrolysis Rate | Increases with temperature and presence of water | Store in a dry, aprotic solvent at ≤ 4 °C |
| Sample pH | Hydrolysis Rate | Relatively stable, but extremes should be avoided | Maintain neutral pH |
| GC System Activity | Adsorption/Degradation | Increases with active sites in the liner and column | Use deactivated liners and columns; regular system maintenance |
Experimental Protocols
Protocol 1: Standard GC-MS Analysis of this compound
This protocol provides a general procedure for the analysis of this compound using GC-MS. Optimization may be required for your specific instrumentation and sample matrix.
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable dry, aprotic solvent (e.g., hexane or dichloromethane) to a final concentration in the low µg/mL range.
-
If necessary, perform a liquid-liquid extraction to isolate the analyte from an aqueous matrix.
-
Add an appropriate internal standard if quantitative analysis is required.
-
-
GC-MS Conditions:
-
Injector: Split/splitless injector, set to 250 °C (optimize as needed).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar non-polar column).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
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Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
-
Data Analysis:
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Identify the peak for this compound based on its retention time and mass spectrum.
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Examine the chromatogram for the presence of potential degradation products.
-
Quantify the analyte using the peak area ratio to the internal standard.
-
Protocol 2: Derivatization for Enhanced Stability (Conceptual)
This is a conceptual protocol based on common derivatization techniques for similar compounds. It should be optimized for this compound.
-
Sample Preparation:
-
Prepare the sample in a dry, aprotic solvent as described in Protocol 1.
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Transfer a known volume (e.g., 100 µL) of the sample solution to a clean, dry reaction vial.
-
-
Derivatization Reaction (using HFBI as an example):
-
Add an excess of the derivatizing agent (e.g., 50 µL of HFBI) to the reaction vial.
-
Add a suitable catalyst if necessary.
-
Seal the vial and heat at a controlled temperature (e.g., 60 °C) for a specific duration (e.g., 30-60 minutes).
-
Cool the reaction mixture to room temperature.
-
The sample is now ready for GC-MS analysis.
-
-
GC-MS Analysis:
-
Analyze the derivatized sample using the GC-MS conditions outlined in Protocol 1, adjusting the temperature program and mass range as needed for the derivative.
-
Visualizations
Caption: Potential degradation pathways of this compound.
common pitfalls in 1,3-Bis(2-chloroethylthio)propane handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Bis(2-chloroethylthio)propane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Disclaimer
Troubleshooting Guides
Issue: I observe unexpected side reactions or low yield in my experiment.
-
Question: What are the common reactive pathways of this compound that could lead to side products?
-
Answer: this compound is a strong bifunctional alkylating agent. Its reactivity is primarily driven by the chloroethylthio groups. The sulfur atom can participate in intramolecular cyclization to form a highly reactive episulfonium ion intermediate. This intermediate is a potent electrophile that can be attacked by a wide range of nucleophiles. Common side reactions can occur with trace amounts of water, alcohols, or other nucleophilic species present in your reaction mixture. To minimize side reactions, ensure all solvents and reagents are rigorously dried and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Question: How can I improve the yield of my desired product?
-
Answer: To improve the yield, consider the following:
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Strict Anhydrous Conditions: Use freshly distilled and dried solvents. All glassware should be oven-dried and cooled under an inert atmosphere.
-
Inert Atmosphere: As mentioned, conduct the reaction under an inert gas to prevent reactions with atmospheric moisture and oxygen.
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Temperature Control: The rate of episulfonium ion formation is temperature-dependent. Running the reaction at a lower temperature may help to control the reaction rate and reduce the formation of side products.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of the nucleophile may be necessary to outcompete side reactions.
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Choice of Base: If a base is required, use a non-nucleophilic base to avoid its direct reaction with the alkylating agent.
-
Issue: I am concerned about the stability of my this compound sample.
-
Question: How should I properly store this compound to prevent degradation?
-
Answer: Store this compound in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry, and dark place. It should be stored away from incompatible materials such as strong oxidizing agents, acids, and bases. A designated and locked cabinet in a ventilated area is recommended.
-
Question: What is the expected shelf-life of this compound?
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Answer: While specific data for this compound is unavailable, its analog, sulfur mustard, is known to hydrolyze in the presence of water. The rate of hydrolysis is dependent on temperature and pH. It is recommended to use the compound as fresh as possible and to verify its purity (e.g., by NMR or GC-MS) if it has been stored for an extended period.
Frequently Asked Questions (FAQs)
Safety and Handling
Q1: What are the primary hazards associated with this compound?
A1: this compound is expected to have similar toxic properties to sulfur mustard, which is a potent vesicant (blistering agent) and a known carcinogen. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Exposure can cause severe damage to the skin, eyes, and respiratory tract. Symptoms of exposure may be delayed.
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: A comprehensive PPE ensemble is required. This includes:
-
Gloves: Butyl rubber or other chemically resistant gloves are recommended. Double gloving is a good practice.
-
Eye Protection: Chemical splash goggles and a face shield are essential.
-
Lab Coat: A chemically resistant lab coat or apron should be worn.
-
Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood. In the case of a potential for exposure outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges is necessary.
Q3: What should I do in case of an accidental spill?
A3: In the event of a spill, the immediate priority is to ensure personnel safety.
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and the institutional safety office.
-
Decontaminate (if trained): Only personnel trained in hazardous spill response should attempt to clean up the spill. A common decontamination solution for sulfur mustard and its analogs is a solution of sodium hypochlorite (B82951) (bleach). However, the reaction can be exothermic and produce hazardous fumes, so this should only be done by trained personnel with appropriate respiratory protection.
-
Ventilate: Ensure the area is well-ventilated.
Q4: What are the first aid procedures in case of exposure?
A4: Immediate decontamination is critical.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air immediately.
-
Ingestion: Do not induce vomiting. In all cases of exposure, seek immediate medical attention.
Experimental Procedures
Q5: Can you provide a general protocol for an alkylation reaction using this compound?
A5: The following is a generalized protocol and must be adapted and optimized for your specific substrate and experimental goals. All steps must be performed in a chemical fume hood with appropriate PPE.
General Protocol for a Small-Scale Alkylation Reaction
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).
-
Use anhydrous solvents.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve your nucleophilic substrate and any necessary non-nucleophilic base in the appropriate anhydrous solvent.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
-
Addition of Alkylating Agent:
-
Carefully add a solution of this compound in the same anhydrous solvent to the reaction mixture dropwise using a syringe or an addition funnel.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
-
Work-up and Purification:
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Once the reaction is complete, quench the reaction carefully (e.g., by the addition of a proton source if a strong base was used).
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.
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Concentrate the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
-
Q6: How should I dispose of waste containing this compound?
A6: All waste contaminated with this compound, including unused compound, reaction mixtures, contaminated solvents, and disposable labware, must be treated as hazardous waste.
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Segregation: Collect all waste in a designated, labeled, and sealed container. Do not mix it with other waste streams.
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Labeling: Clearly label the waste container with its contents.
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Disposal: Follow your institution's hazardous waste disposal procedures. Contact your environmental health and safety office for specific guidance.
Quantitative Data (Based on Sulfur Mustard as an Analog)
The following tables summarize key quantitative data for sulfur mustard, which should be used as an estimate for the properties of this compound.
Table 1: Estimated Physicochemical Properties
| Property | Value (for Sulfur Mustard) |
| Molecular Formula | C₄H₈Cl₂S |
| Molecular Weight | 159.08 g/mol |
| Boiling Point | 217 °C |
| Melting Point | 14.4 °C |
| Vapor Density | 5.4 (air = 1) |
Table 2: Estimated Toxicity Data
| Route of Exposure | LD₅₀ (for Sulfur Mustard in Rats) |
| Oral | 7.7 mg/kg |
| Dermal | 10 mg/kg |
| Inhalation (LCt₅₀) | 400 mg·min/m³ |
Table 3: Estimated Stability in Aqueous Solution
| Condition | Half-life (for Sulfur Mustard) |
| 25 °C, pH 7 | ~5-10 minutes |
| 37 °C, pH 7.4 | ~3-6 minutes |
Visualizations
Signaling Pathways Affected by Sulfur Mustard Analogs
The following diagram illustrates the major cellular signaling pathways activated upon exposure to sulfur mustard and its analogs, leading to inflammation, oxidative stress, and cell death.
Caption: Cellular signaling pathways activated by sulfur mustard analogs.
General Experimental Workflow
This diagram outlines a logical workflow for conducting an experiment with this compound, emphasizing safety and proper handling at each stage.
Caption: General experimental workflow for handling the compound.
Technical Support Center: Enhancing Chromatographic Resolution of 1,3-Bis(2-chloroethylthio)propane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of 1,3-Bis(2-chloroethylthio)propane, a sulfur mustard analogue.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic analysis of this compound.
Issue 1: Poor Peak Resolution or Co-elution
Q: My chromatogram shows poor resolution between the analyte peak and other components. How can I improve the separation?
A: Poor resolution is a common challenge that can be addressed by systematically optimizing your chromatographic conditions. Here are the key parameters to investigate:
-
Mobile Phase Composition (for HPLC): The polarity of the mobile phase is a critical factor in achieving good separation in reverse-phase HPLC.
-
Strategy: If you are using a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, try decreasing the percentage of the organic solvent. This will increase the retention time of your analyte and may improve separation from less retained impurities.
-
Action: Start by decreasing the organic phase concentration by 5% increments and observe the effect on resolution.
-
-
Temperature Program (for GC): The oven temperature program significantly impacts the separation in gas chromatography.
-
Strategy: A slower temperature ramp rate can improve the separation of closely eluting peaks. Alternatively, a lower initial oven temperature can enhance the resolution of early-eluting compounds.
-
Action: Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min) or lower the initial hold temperature by 10-20°C.
-
-
Column Chemistry: The choice of stationary phase is fundamental to achieving selectivity.
-
Strategy: If you are using a non-polar column (e.g., DB-5ms or HP-5ms) for GC analysis and are still facing resolution issues, consider switching to a column with a different selectivity, such as a mid-polar or polar stationary phase. For HPLC, changing from a C18 to a phenyl-hexyl or cyano column can alter the elution order and improve resolution.
-
Action: Consult column selection guides from manufacturers to choose a stationary phase with a different separation mechanism.
-
-
Flow Rate: The carrier gas flow rate (in GC) or mobile phase flow rate (in HPLC) affects both analysis time and resolution.
-
Strategy: Lowering the flow rate generally increases the number of theoretical plates and can lead to better resolution, although it will also increase the run time.
-
Action: Reduce the flow rate by 10-20% and assess the impact on your separation.
-
Issue 2: Peak Tailing
Q: The peak for this compound is tailing. What are the possible causes and solutions?
A: Peak tailing can be caused by several factors, from interactions with the analytical column to issues with the chromatographic system.
-
Active Sites on the Column: Silanol (B1196071) groups on the surface of silica-based columns can interact with polar analytes, causing tailing.
-
Strategy: Use an inert or end-capped column. For GC, columns with an "inert" designation are recommended. For HPLC, using a highly end-capped column can minimize silanol interactions.
-
Action: If you suspect column activity, consider replacing it with a new, inert column.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Strategy: Reduce the amount of sample injected onto the column.
-
Action: Dilute your sample or reduce the injection volume.
-
-
Dead Volume: Excessive volume in the flow path outside of the column can cause band broadening and peak tailing.
-
Strategy: Ensure all connections are made with the correct tubing and fittings to minimize dead volume.
-
Action: Check all connections between the injector, column, and detector. Ensure the column is installed correctly in the injector and detector ports.
-
Issue 3: Low Signal Intensity or No Peak
Q: I am not seeing a peak for my analyte, or the signal is very weak. What should I check?
A: A lack of signal can be due to a variety of issues, from sample preparation to instrument settings.
-
Sample Degradation: this compound can be susceptible to degradation, especially at high temperatures in the GC injector.
-
Strategy: Use a lower injector temperature or a deactivated inlet liner.
-
Action: Try reducing the injector temperature by 20-30°C. Ensure you are using a fresh, properly prepared sample.
-
-
Detector Issues: The detector may not be functioning correctly or may not be suitable for your analyte.
-
Strategy: For GC-MS, ensure the mass spectrometer is properly tuned and that you are monitoring the correct ions for your analyte. For other detectors like FID or FPD, check that the gas flows are correct and the detector is lit.
-
Action: Perform a system checkout or calibration as recommended by the instrument manufacturer.
-
-
Leaks in the System: A leak in the carrier gas line or at a fitting can prevent the sample from reaching the detector.
-
Strategy: Perform a leak check of the entire system.
-
Action: Use an electronic leak detector to check all fittings and connections.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for GC-MS analysis of this compound?
A1: A good starting point for GC-MS analysis would be to use a non-polar capillary column, such as one with a 5% phenyl methyl siloxane stationary phase. The temperature program can be initiated at a low temperature (e.g., 40-50°C) and then ramped up to a higher temperature (e.g., 280-300°C) to ensure the elution of the analyte. The NIST Chemistry WebBook provides a retention index of 1811 for this compound on a 5% Phenyl methyl siloxane column.[1]
Q2: Can I use HPLC to analyze this compound?
A2: Yes, HPLC can be used for the analysis of sulfur mustard and its analogues.[2] A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a common starting point. However, since this compound lacks a strong UV chromophore, detection can be a challenge. A mass spectrometer (LC-MS) or a universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) would be more suitable than a standard UV detector.
Q3: How can I confirm the identity of the peak for this compound?
A3: The most definitive way to confirm the identity of your peak is by using a mass spectrometer (MS) as a detector. The mass spectrum of this compound will show a characteristic fragmentation pattern that can be compared to a reference spectrum from a library, such as the one available in the NIST Chemistry WebBook.[3][4]
Q4: What injection volume should I use?
A4: The optimal injection volume depends on the concentration of your sample and the capacity of your column. A typical starting point for capillary GC is 1 µL with a split injection. For HPLC, a 5-10 µL injection is common. If you observe peak fronting or broadening, you may be overloading the column, and you should reduce the injection volume or dilute your sample.
Quantitative Data Summary
The following tables summarize key chromatographic parameters that can be adjusted to enhance the resolution of this compound.
Table 1: Gas Chromatography (GC) Parameters
| Parameter | Recommended Starting Point | Troubleshooting Adjustment to Improve Resolution |
| Column Stationary Phase | 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms) | Switch to a mid-polar or polar phase (e.g., DB-17ms, DB-WAX) |
| Oven Temperature Program | Initial: 50°C, hold 1 min; Ramp: 10°C/min to 280°C, hold 5 min | Decrease ramp rate to 5°C/min; Lower initial temperature to 40°C |
| Carrier Gas Flow Rate | Helium, 1.0-1.2 mL/min (constant flow) | Decrease flow rate to 0.8 mL/min |
| Injector Temperature | 250°C | Decrease to 220°C to minimize degradation |
| Injection Volume | 1 µL (with split) | Decrease to 0.5 µL or dilute sample if overloading is observed |
Table 2: High-Performance Liquid Chromatography (HPLC) Parameters
| Parameter | Recommended Starting Point | Troubleshooting Adjustment to Improve Resolution |
| Column Stationary Phase | C18 (e.g., Luna C18, Zorbax Eclipse Plus C18) | Switch to a Phenyl-Hexyl or Cyano (CN) phase |
| Mobile Phase | 60:40 Acetonitrile:Water (Isocratic) | Decrease Acetonitrile to 50% or 45%; Use a gradient elution |
| Flow Rate | 1.0 mL/min | Decrease flow rate to 0.8 mL/min |
| Column Temperature | Ambient (25°C) | Increase temperature to 30-40°C to improve efficiency |
| Injection Volume | 10 µL | Decrease to 5 µL or dilute sample if overloading is observed |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl methyl siloxane capillary column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp: 10°C per minute to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector:
-
Mode: Split (50:1 split ratio).
-
Temperature: 250°C.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer:
-
Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a final concentration of 10-100 µg/mL.
Visualizations
Caption: Troubleshooting workflow for addressing poor chromatographic resolution.
Caption: Logical workflow for diagnosing and resolving peak tailing issues.
References
Technical Support Center: Trace Level Detection of 1,3-Bis(2-chloroethylthio)propane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of trace level detection of 1,3-Bis(2-chloroethylthio)propane, a sulfur mustard analog. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for the trace level detection of this compound?
A1: The most common and well-established method for the analysis of sulfur mustard and its analogs, such as this compound, is Gas Chromatography coupled with Mass Spectrometry (GC/MS).[1][2] This technique offers excellent sensitivity and selectivity, which is crucial for trace level detection in complex matrices.
Q2: What are the main challenges in the analysis of this compound?
A2: The primary challenges include potential thermal degradation of the analyte in the GC inlet, interaction with active sites in the GC system leading to poor peak shape (tailing), and matrix interference from complex environmental or biological samples.[3] Due to its chemical structure, which includes sulfur atoms and chlorine, this compound can be prone to adsorption and degradation.
Q3: Why is sample preparation critical for the analysis of this compound?
A3: Sample preparation is crucial to remove interfering components from the sample matrix, which can otherwise mask the analyte signal, damage the GC column, and lead to inaccurate quantification.[4] For trace level analysis, an effective sample preparation protocol also serves to concentrate the analyte to a level that is detectable by the instrument.
Q4: What are the expected hydrolysis products of this compound?
A4: Similar to sulfur mustard, this compound is expected to undergo hydrolysis to its corresponding diol, 1,3-Bis(2-hydroxyethylthio)propane. The primary method for analyzing for sulfur mustard exposure is often by detecting its hydrolysis metabolites in biological fluids.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the trace level detection of this compound using GC/MS.
Issue 1: Poor Peak Shape (Peak Tailing)
-
Question: My chromatogram for this compound shows significant peak tailing. What are the possible causes and how can I resolve this?
-
Answer: Peak tailing for sulfur-containing compounds is a common issue and is often caused by interactions with active sites in the GC system.[3] Here is a systematic approach to troubleshoot this problem:
-
Inlet Maintenance: The GC inlet is a frequent source of peak tailing.[3] Replace the inlet liner, septum, and O-ring. Use a deactivated liner, preferably one designed for active compounds.
-
Column Contamination: The head of the analytical column can accumulate non-volatile residues, creating active sites.[3] Trim 15-20 cm from the inlet end of the column.
-
Column Choice: Ensure you are using a highly inert GC column. A thick-film non-polar column is often a good choice for sulfur compounds.[3]
-
Improper Column Installation: A poor column cut or incorrect installation depth can cause peak tailing.[5][6] Re-cut the column ensuring a clean, right-angled cut and reinstall it according to the manufacturer's instructions.
-
GC Method Parameters: Sub-optimal temperatures can contribute to tailing. Ensure the inlet temperature is high enough for efficient vaporization (e.g., 250 °C) but not so high as to cause thermal degradation.[3]
-
Issue 2: Low or No Analyte Signal
-
Question: I am not observing a peak for this compound, or the signal is much lower than expected. What should I investigate?
-
Answer: A lack of signal can be due to several factors, ranging from sample preparation to instrument settings:
-
Sample Preparation and Recovery: Your analyte may be lost during the sample extraction and cleanup steps. See the "Quantitative Data Summary" section for typical recovery rates. Verify the efficiency of your extraction method by analyzing a spiked sample. For solid-phase extraction (SPE), ensure proper conditioning of the cartridge and use of an appropriate elution solvent.[7]
-
Analyte Degradation: this compound can degrade, especially in the presence of moisture or at elevated temperatures. Ensure your samples and standards are stored properly and that the GC inlet temperature is not excessively high.
-
Instrumental Issues:
-
Leaks: Check for leaks in the GC system, particularly at the inlet and detector connections.
-
Mass Spectrometer Tuning: Ensure the MS is properly tuned.
-
Injector Malfunction: Verify that the autosampler is injecting the correct volume and that the syringe is not clogged.
-
-
Issue 3: Poor Reproducibility
-
Question: My results for replicate injections of the same sample are not consistent. What could be the cause?
-
Answer: Poor reproducibility can stem from both the sample preparation process and the analytical instrumentation:
-
Inconsistent Sample Preparation: Ensure that each sample is treated identically during extraction, cleanup, and reconstitution. Use of an internal standard can help to correct for variations in sample handling.
-
Injector Variability: A worn or leaking syringe can lead to inconsistent injection volumes. Inspect and replace the syringe if necessary.
-
Carryover: If a high concentration sample was run previously, you may be observing carryover. Run a solvent blank to check for residual analyte. If carryover is present, you may need to implement a more rigorous rinsing procedure for the syringe and bake out the inlet and column.
-
Quantitative Data Summary
The following tables summarize typical quantitative data that can be expected for the trace level analysis of sulfur mustard analogs using GC/MS. This data is provided as a general guideline, and actual performance may vary depending on the specific instrumentation, method parameters, and sample matrix.
Table 1: Typical GC/MS Detection and Quantification Limits
| Parameter | Expected Value | Reference |
| Limit of Detection (LOD) | 0.1 - 1 µg/L (ppb) | [1] |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/L (ppb) | [4] |
Table 2: Solid-Phase Extraction (SPE) Performance
| Parameter | Expected Value | Common Issues Affecting Performance | Reference |
| Recovery Rate | 80 - 110% | Improper cartridge conditioning, incorrect elution solvent, sample matrix effects, exceeding cartridge capacity. | [8][9] |
| Relative Standard Deviation (RSD) | < 15% | Inconsistent sample loading or elution flow rates, variability in cartridge packing. | [10] |
Experimental Protocols
Detailed Methodology for GC/MS Analysis of this compound
This protocol provides a general procedure for the trace level analysis of this compound in a water sample using solid-phase extraction (SPE) followed by GC/MS.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Materials:
-
C18 SPE cartridges
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Dichloromethane (B109758) (DCM, pesticide grade)
-
Nitrogen gas for drying
-
-
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load 100 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.
-
Drying: Dry the cartridge thoroughly by passing nitrogen gas through it for 15-20 minutes.
-
Elution: Elute the analyte from the cartridge with 5 mL of dichloromethane into a clean collection tube.
-
Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
2. GC/MS Analysis
-
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Autosampler
-
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent inert column
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor: To be determined from the mass spectrum of this compound (quantifier and qualifier ions).
-
3. Quality Control
-
Method Blank: Analyze a method blank (a clean matrix sample that has gone through the entire sample preparation and analysis procedure) with each batch of samples to check for contamination.
-
Spiked Sample: Analyze a matrix spike (a sample to which a known amount of the analyte has been added) to assess method recovery and matrix effects.
-
Calibration Curve: Prepare a series of calibration standards of known concentrations to generate a calibration curve for quantification.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the trace level detection of this compound.
Troubleshooting Logic Diagram
References
- 1. ANALYTICAL METHODS - Toxicological Profile for Sulfur Mustard - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cntrarmscontrol.org [cntrarmscontrol.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. specartridge.com [specartridge.com]
- 8. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tip on recoveries greater than 100% | Phenomenex [discover.phenomenex.com]
- 10. apps.dtic.mil [apps.dtic.mil]
Validation & Comparative
A Comparative Analysis of 1,3-Bis(2-chloroethylthio)propane and Other Sulfur Mustards for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1,3-Bis(2-chloroethylthio)propane (BCETP) with other well-documented sulfur mustards. The focus is on providing objective, data-driven insights into their chemical properties, mechanisms of action, and toxicological profiles to aid in the selection of appropriate agents for research and development. While direct comparative experimental data for BCETP is limited in publicly available literature, this guide leverages existing data on other sulfur mustards to provide a framework for its potential characteristics and to highlight areas for future investigation.
Chemical and Physical Properties
A fundamental understanding of the physicochemical properties of these agents is crucial for their handling, application in experimental settings, and interpretation of biological data.
| Property | This compound (BCETP) | Sulfur Mustard (HD) | Sesquisulfur Mustard (Q) |
| CAS Number | 63905-10-2 | 505-60-2 | 3563-36-8 |
| Molecular Formula | C₇H₁₄Cl₂S₂ | C₄H₈Cl₂S | C₆H₁₂Cl₂S₂ |
| Molecular Weight | 233.22 g/mol | 159.08 g/mol | 227.19 g/mol |
| Appearance | No data available | Colorless to pale yellow oily liquid | No data available |
| Boiling Point | No data available | 217 °C (decomposes) | No data available |
| Melting Point | No data available | 14.4 °C | No data available |
| Solubility | No data available | Sparingly soluble in water; soluble in organic solvents | No data available |
Mechanism of Action: DNA Alkylation and Cellular Disruption
The primary mechanism of toxicity for sulfur mustards is their potent alkylating activity. Upon entering a biological system, these compounds undergo intramolecular cyclization to form highly reactive sulfonium (B1226848) ions. These electrophilic intermediates readily react with nucleophilic sites on cellular macromolecules, with DNA being the most critical target.
Alkylation of DNA, primarily at the N7 position of guanine (B1146940) residues, leads to a cascade of detrimental cellular events:
-
DNA Damage: Formation of monoadducts and, in the case of bifunctional mustards, inter- and intrastrand cross-links.
-
Inhibition of DNA Replication and Transcription: The presence of DNA adducts physically obstructs the machinery responsible for DNA synthesis and gene expression.
-
Induction of Cell Cycle Arrest and Apoptosis: Cellular checkpoints are activated in response to DNA damage, halting cell cycle progression to allow for repair. If the damage is too extensive, programmed cell death (apoptosis) is initiated.[1]
The bifunctional nature of most sulfur mustards, including BCETP and HD, allows for the formation of DNA cross-links, which are particularly cytotoxic lesions as they are difficult for cellular repair mechanisms to resolve.
Comparative Toxicology
Signaling Pathways Activated by Sulfur Mustards
Exposure to sulfur mustards triggers a complex network of intracellular signaling pathways in response to cellular stress and DNA damage. Understanding these pathways is critical for identifying potential therapeutic targets.
References
- 1. The sulfur mustard analog mechlorethamine (bis(2-chloroethyl)methylamine) modulates cell cycle progression via the DNA damage response in human lung epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sesquimustard | C6H12Cl2S2 | CID 19092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comparison of toxicity of selected mustard agents by percutaneous and subcutaneous routes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 1,3-Bis(2-chloroethylthio)propane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of 1,3-Bis(2-chloroethylthio)propane, a sulfur mustard analogue. Due to the limited availability of specific validation data for this exact compound, this guide leverages data from closely related sulfur mustard agents and their degradation products to present a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques. The information herein is intended to assist researchers and drug development professionals in selecting and validating appropriate analytical methods for quantitative analysis.
Data Presentation: A Comparative Analysis of Analytical Techniques
The selection of an analytical technique for the validation of this compound depends on various factors, including the sample matrix, required sensitivity, and the nature of the impurities to be monitored. Below is a summary of the performance characteristics of GC-MS and LC-MS based on data from sulfur mustard and its analogues.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 0.005 ng to 0.025 ng (for related agents)[1] | 0.5 ng/mL (in urine for metabolites)[2][3] |
| Limit of Quantification (LOQ) | Typically in the low pg/mL range[4] | Low ppb range (around 1 µg/L for metabolites)[5] |
| Linearity (r²) | > 0.99[6] | > 0.99 (over at least two orders of magnitude)[2][3] |
| Precision (%RSD) | 2% to 11.5%[6] | Generally < 15% |
| Accuracy/Recovery | 75% (for metabolites)[5] | Not explicitly stated in provided results |
| Sample Volatility | Requires volatile or derivatized analytes | Suitable for non-volatile and polar compounds[5] |
| Primary Applications | Analysis of volatile and semi-volatile compounds, environmental samples[5] | Analysis of biological samples (urine, plasma), polar degradation products[2][3][5] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a general procedure for the analysis of this compound using GC-MS.
1. Sample Preparation:
-
Extraction: For solid samples (e.g., soil), extraction can be performed with an organic solvent such as dichloromethane (B109758) or a mixture of acetonitrile (B52724), dichloromethane, and ethyl acetate.[1] For aqueous samples, liquid-liquid extraction with a non-polar solvent like hexane (B92381) is suitable.[4]
-
Derivatization (if necessary): For polar degradation products, derivatization may be required to increase volatility. For instance, thiodiglycol (B106055), a common hydrolysis product of sulfur mustards, can be derivatized with pentafluorobenzoyl chloride.[6]
-
Internal Standard: An appropriate internal standard, such as a deuterated analogue of the analyte (e.g., d8-thiodiglycol for thiodiglycol analysis), should be added to the sample prior to extraction to ensure accuracy and precision.[4]
2. GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 50-80°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 250-300°C, held for 5-10 minutes.
-
Injection: Splitless injection mode is typically used for trace analysis.
-
Mass Spectrometer: Operated in either full-scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.[1] Electron ionization (EI) is a common ionization technique.[7]
3. Data Analysis:
-
Quantification is performed by creating a calibration curve using standards of known concentrations. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol provides a general method for the analysis of this compound and its potential polar metabolites using LC-MS/MS.
1. Sample Preparation:
-
"Dilute-and-Shoot": For biological fluids like urine, a simple dilution with the initial mobile phase may be sufficient, offering a rapid screening method.[2][3]
-
Protein Precipitation: For plasma or blood samples, protein precipitation using a solvent like acetonitrile is a common first step to remove interferences.[6]
-
Internal Standard: A suitable internal standard should be added before any sample processing.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase column (e.g., C18) is typically used for the separation of sulfur mustard-related compounds.
-
Mobile Phase: A gradient elution using a mixture of water with an acidifier (e.g., 0.1-0.5% formic acid) and an organic solvent like acetonitrile or methanol.[2][3]
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source is commonly used.[8]
-
Ionization Mode: ESI can be operated in either positive or negative ion mode, depending on the analyte's properties.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for the analyte and internal standard are monitored for high selectivity and sensitivity.[2]
3. Data Analysis:
-
Similar to GC-MS, a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
Mandatory Visualization
The following diagram illustrates a typical workflow for the validation of an analytical method for this compound, in accordance with ICH guidelines.[9]
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. 'Dilute-and-shoot' RSLC-MS-MS method for fast detection of nerve and vesicant chemical warfare agent metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gas Chromatography-Tandem Mass Spectrometry Verification of Sulfur Mustard Exposure in Humans through the Conversion of Protein Adducts to Free Sulfur Mustard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Monitoring sulfur mustard exposure by gas chromatography-mass spectrometry analysis of thiodiglycol cleaved from blood proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
Comparative Cytotoxicity Analysis: 1,3-Bis(2-chloroethylthio)propane vs. Sulfur Mustard
A detailed guide for researchers, scientists, and drug development professionals on the cytotoxic properties of two potent alkylating agents.
Executive Summary
This guide provides a comprehensive comparison of the cytotoxic effects of 1,3-Bis(2-chloroethylthio)propane (BCP) and the well-characterized chemical warfare agent, sulfur mustard (HD). While extensive experimental data exists for sulfur mustard, detailing its cytotoxic mechanisms and quantitative effects on various cell lines, a significant lack of publicly available data for BCP was identified.
Therefore, this document presents a thorough review of the cytotoxicity of sulfur mustard, supported by experimental data and detailed methodologies. Based on the structural similarities between the two molecules as bifunctional alkylating agents, a theoretical comparison of the potential cytotoxicity of BCP is provided. This guide aims to be a valuable resource for researchers investigating the toxicology of these compounds and for professionals in drug development exploring the therapeutic potential of related alkylating agents.
Introduction
Sulfur mustard is a potent vesicant and alkylating agent known for its severe toxic effects on various tissues. Its cytotoxicity is primarily attributed to its ability to form covalent bonds with biological macromolecules, most notably DNA. This leads to DNA damage, cell cycle arrest, and ultimately, cell death through apoptosis or necrosis.
This compound is a structural analogue of sulfur mustard. Both molecules possess two reactive 2-chloroethylthio groups, suggesting a similar mechanism of action as bifunctional alkylating agents. However, the propane (B168953) linker in BCP introduces a different spatial arrangement and flexibility compared to the single sulfur atom in sulfur mustard, which may influence its reactivity and biological activity. Due to the limited availability of direct experimental data for BCP, this guide will focus on the established cytotoxicity of sulfur mustard and draw theoretical parallels to BCP.
Quantitative Cytotoxicity Data: Sulfur Mustard
The cytotoxicity of sulfur mustard has been evaluated in numerous studies using various in vivo and in vitro models. The following table summarizes key quantitative data from the available literature. It is important to note that toxicity values can vary depending on the experimental model, route of administration, and exposure duration.
| Parameter | Species/Cell Line | Route of Exposure/Assay | Value | Reference |
| LC50 | Rabbit Tracheal Epithelial Cells | Neutral Red Uptake (24h) | 0.132 ± 0.023 mM | [1] |
| LD50 | Female Mice | Percutaneous | 5.7 mg/kg | |
| LD50 | Female Mice | Oral | 8.1 mg/kg | |
| LD50 | Female Mice | Subcutaneous | 23.0 mg/kg | |
| LD50 | Male Rats | Percutaneous | 2.4 mg/kg | |
| LD50 | Male Rats | Oral | 2.4 mg/kg | |
| LD50 | Male Rats | Subcutaneous | 3.4 mg/kg |
Mechanisms of Cytotoxicity and Signaling Pathways: Sulfur Mustard
The cytotoxic effects of sulfur mustard are multifactorial and involve a complex interplay of various cellular processes. The primary mechanism is the alkylation of DNA, which triggers a cascade of downstream events.
3.1. DNA Alkylation and Damage Response
As a bifunctional alkylating agent, sulfur mustard can form both mono-adducts and interstrand cross-links in DNA. This DNA damage activates a complex cellular signaling network known as the DNA Damage Response (DDR). Key protein kinases, including ataxia telangiectasia mutated (ATM), ataxia telangiectasia and Rad3-related (ATR), and DNA-dependent protein kinase (DNA-PKcs), are activated and phosphorylate a multitude of downstream targets to initiate cell cycle arrest and DNA repair. The tumor suppressor protein p53 is a crucial component of the DDR, and its activation can lead to either cell cycle arrest to allow for DNA repair or, in cases of extensive damage, the induction of apoptosis.
3.2. Induction of Apoptosis and Necrosis
If the DNA damage is too severe to be repaired, cells undergo programmed cell death, or apoptosis. Sulfur mustard has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key executioner caspases, such as caspase-3, are activated, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis. At higher concentrations, sulfur mustard can also induce necrosis, a form of cell death characterized by cell swelling and lysis.
3.3. Oxidative Stress
Exposure to sulfur mustard can also lead to the generation of reactive oxygen species (ROS) and induce oxidative stress. This can further contribute to cellular damage by oxidizing lipids, proteins, and DNA.
The following diagram illustrates the key signaling pathways involved in sulfur mustard-induced cytotoxicity.
Caption: Signaling pathways in sulfur mustard cytotoxicity.
Theoretical Cytotoxicity of this compound
In the absence of direct experimental data for BCP, its cytotoxic potential can be inferred from its chemical structure in comparison to sulfur mustard.
-
Bifunctional Alkylating Agent: Like sulfur mustard, BCP is a bifunctional alkylating agent containing two reactive chloroethylthio groups. This structure strongly suggests that BCP will also be capable of alkylating DNA and other macromolecules, leading to cellular damage.
-
Potential for DNA Cross-linking: The presence of two reactive sites allows for the formation of interstrand DNA cross-links, a highly cytotoxic lesion that is difficult for cells to repair.
-
Induction of Similar Signaling Pathways: It is highly probable that BCP-induced DNA damage would activate the same DNA Damage Response (DDR) pathways as sulfur mustard, including the activation of ATM, ATR, p53, and PARP. This would likely lead to cell cycle arrest and, depending on the extent of damage, apoptosis or necrosis.
-
Role of the Propane Linker: The key structural difference between BCP and sulfur mustard is the three-carbon propane linker in BCP. This linker will alter the distance and rotational freedom between the two reactive chloroethylthio groups. This could potentially influence the efficiency and types of DNA cross-links formed, which in turn could affect the overall cytotoxicity. Further experimental investigation is required to determine if this structural difference enhances or diminishes its cytotoxic potential compared to sulfur mustard.
Experimental Protocols for Cytotoxicity Assessment
A variety of well-established in vitro assays can be employed to assess the cytotoxicity of alkylating agents like sulfur mustard and BCP.
5.1. Cell Viability Assays
-
MTT/XTT Assay: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product, which can be quantified spectrophotometrically.
-
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT or XTT reagent to each well and incubate for 2-4 hours.
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
-
-
Neutral Red Uptake Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
-
Protocol Outline:
-
Treat cells with the test compound as described above.
-
Incubate the cells with a medium containing neutral red for approximately 2-3 hours.
-
Wash the cells to remove unincorporated dye.
-
Extract the dye from the viable cells using a solubilization solution.
-
Measure the absorbance of the extracted dye.
-
-
5.2. Apoptosis Assays
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of apoptosis. TdT enzyme is used to label the 3'-OH ends of fragmented DNA with labeled dUTPs.
-
Protocol Outline:
-
Fix and permeabilize the treated cells.
-
Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTPs.
-
Wash the cells and analyze by fluorescence microscopy or flow cytometry.
-
-
-
Caspase Activity Assays: These assays measure the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis. The assays typically use a specific caspase substrate linked to a reporter molecule (colorimetric or fluorometric).
-
Protocol Outline:
-
Lyse the treated cells to release cellular contents.
-
Incubate the cell lysate with the caspase substrate.
-
Measure the signal generated from the cleaved reporter molecule.
-
-
The following diagram illustrates a general workflow for assessing the cytotoxicity of an alkylating agent.
Caption: General workflow for cytotoxicity assessment.
Conclusion
Sulfur mustard is a highly cytotoxic compound that induces cell death through multiple mechanisms, primarily initiated by DNA alkylation. The resulting activation of the DNA damage response, induction of apoptosis and necrosis, and generation of oxidative stress have been extensively documented. While direct experimental data on the cytotoxicity of this compound is currently lacking in the public domain, its structural similarity to sulfur mustard strongly suggests that it will exhibit a comparable cytotoxic profile.
Future research should focus on conducting direct comparative studies to determine the IC50 values of BCP in various cell lines and to elucidate the specific signaling pathways it activates. Such studies are crucial for a comprehensive understanding of the toxicology of BCP and for exploring its potential therapeutic applications. This guide provides a solid foundation for designing and interpreting such future experiments.
References
A Comparative Analysis of 1,3-Bis(2-chloroethylthio)propane Degradation Pathways
A comprehensive guide for researchers, scientists, and drug development professionals detailing the hydrolytic, oxidative, and biodegradable degradation pathways of 1,3-Bis(2-chloroethylthio)propane (BCETP), a sulfur mustard analogue. This document provides a comparative analysis of degradation efficiency, products, and detailed experimental protocols to facilitate further research and development of effective decontamination strategies.
Introduction
This compound (BCETP), a structural analogue of the chemical warfare agent sulfur mustard, is a bifunctional alkylating agent. Understanding its degradation pathways is crucial for developing effective decontamination methods and for assessing its environmental fate. This guide presents a comparative analysis of three primary degradation pathways: hydrolysis, oxidation, and biodegradation. The information is compiled from scientific literature and presented to aid researchers in the objective comparison of these degradation methods.
Data Presentation
Table 1: Comparison of Degradation Pathways for this compound and its Analogues
| Degradation Pathway | Key Reactants/Conditions | Primary Degradation Products | Reaction Kinetics/Efficiency | Notes |
| Hydrolysis | Water | 1,3-Bis(2-hydroxyethylthio)propane (B104364), Cyclic Sulfonium (B1226848) Ions | Rate is dependent on temperature. The presence of chloride ions can retard the rate.[1] | Proceeds through the formation of a reactive cyclic sulfonium ion intermediate. |
| Oxidation | Hydrogen Peroxide (H₂O₂), Sodium Hypochlorite (B82951) (NaOCl), Ozone (O₃), Potassium Peroxymonosulfate (B1194676) | Sulfoxides and Sulfones | Varies significantly with the oxidant used. Potassium peroxymonosulfate and sodium hypochlorite are fast-acting, while hydrogen peroxide is a moderate oxidant.[2] | Over-oxidation to the sulfone can be a concern as the sulfone itself can be toxic.[3] |
| Biodegradation | Microorganisms (e.g., Burkholderia, Rhizobium, Achromobacter, Stenotrophomonas) | Thiodiglycol (B106055) and further metabolized products | Generally slower than chemical methods and dependent on microbial species and environmental conditions. | Involves enzymatic processes, often initiated by hydrolysis followed by microbial utilization of the hydrolysis products.[4] |
Degradation Pathways
Hydrolysis
The primary abiotic degradation pathway for BCETP in an aqueous environment is hydrolysis. This reaction proceeds via an intramolecular cyclization, where the sulfur atom acts as a nucleophile to displace a chloride ion, forming a highly reactive cyclic sulfonium ion. This intermediate is then attacked by water to yield the corresponding alcohol. For a bifunctional molecule like BCETP, this process can occur at both ends of the molecule.
The main product of BCETP hydrolysis is 1,3-bis(2-hydroxyethylthio)propane.[2] The hydrolysis of a similar compound, 1,2-bis(2-chloroethylthio)ethane, also proceeds through the formation of stable cyclic sulfonium ions.[5]
Caption: Hydrolysis pathway of BCETP.
Oxidation
Oxidative degradation of BCETP involves the conversion of the sulfide (B99878) groups to sulfoxides and subsequently to sulfones. Various oxidizing agents can be employed, with differing reaction rates and product selectivities.[2] For instance, potassium peroxymonosulfate and sodium hypochlorite are reported to be fast-acting oxidants for sulfur mustard.[2] The selective oxidation to the less toxic sulfoxide (B87167) is often the desired outcome, as the sulfone can also exhibit significant toxicity.[3][6]
The oxidation of the analogous compound 1,2-bis(2-chloroethylthio)ethane has been shown to produce mono- and bis-sulfoxides, as well as bis-sulfones, depending on the stoichiometric amount of the oxidizing agent used.[7]
Caption: General oxidative pathway of BCETP.
Biodegradation
The biodegradation of sulfur mustard and its analogues is a promising and environmentally friendly decontamination strategy. While direct microbial degradation of the parent compound is less studied, the biodegradation of its primary hydrolysis product, thiodiglycol, is well-documented.[4][8] Several bacterial strains, including species of Burkholderia, Rhizobium, Achromobacter, and Stenotrophomonas, have been identified as capable of utilizing thiodiglycol as a sole carbon source.[4]
The metabolic pathway often involves an initial hydrolysis of the chloroethyl groups, followed by enzymatic oxidation and cleavage of the resulting thioether. In vivo, metabolism of sulfur mustard involves conjugation with glutathione, followed by further metabolism to N-acetylcysteine conjugates or methylthio/methylsulfinyl derivatives.[9]
Caption: Proposed biodegradation pathway of BCETP.
Experimental Protocols
Hydrolysis Kinetics Study
Objective: To determine the rate of hydrolysis of BCETP in an aqueous solution.
Materials:
-
This compound (BCETP)
-
Deionized water
-
Buffer solutions (pH 4, 7, and 9)
-
Constant temperature water bath
-
HPLC or GC-MS system
-
Quenching solution (e.g., ice-cold acetonitrile)
Procedure:
-
Prepare a stock solution of BCETP in a suitable organic solvent (e.g., acetonitrile).
-
In separate temperature-controlled reaction vessels, add a known volume of buffer solution and allow it to equilibrate to the desired temperature (e.g., 25°C, 37°C).
-
Initiate the reaction by adding a small aliquot of the BCETP stock solution to each vessel to achieve the desired initial concentration.
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a vial containing the quenching solution.
-
Analyze the quenched samples using a calibrated HPLC or GC-MS method to determine the concentration of remaining BCETP and the formation of 1,3-bis(2-hydroxyethylthio)propane.
-
Plot the concentration of BCETP versus time to determine the rate constant and half-life of the hydrolysis reaction.
Comparative Oxidation Study
Objective: To compare the efficiency of different oxidizing agents in degrading BCETP.
Materials:
-
This compound (BCETP)
-
Oxidizing agents: Hydrogen peroxide (30%), Sodium hypochlorite solution, Potassium peroxymonosulfate (Oxone®)
-
Solvent (e.g., acetonitrile/water mixture)
-
Magnetic stirrer and stir bars
-
Reaction vials
-
GC-MS or LC-MS system for product analysis
Procedure:
-
Prepare solutions of BCETP and each oxidizing agent at known concentrations in the chosen solvent system.
-
In separate reaction vials, add the BCETP solution and a magnetic stir bar.
-
Initiate the reactions by adding a stoichiometric amount (or a defined excess) of each oxidizing agent to the respective vials.
-
Stir the reactions at a constant temperature.
-
At various time points, take aliquots from each reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a reducing agent like sodium sulfite (B76179) for peroxide-based oxidations).
-
Analyze the samples by GC-MS or LC-MS to identify and quantify the remaining BCETP and the formation of sulfoxide and sulfone products.
-
Compare the degradation rates and product distributions for each oxidizing agent.
Biodegradation Screening Assay
Objective: To screen for microorganisms capable of degrading BCETP or its hydrolysis product.
Materials:
-
Bacterial strains to be tested (e.g., from culture collections or environmental isolates).
-
Minimal salts medium (MSM).
-
This compound (BCETP) or 1,3-bis(2-hydroxyethylthio)propane as the sole carbon source.
-
Sterile culture tubes or flasks.
-
Shaking incubator.
-
Analytical method to measure substrate depletion (e.g., HPLC, GC-MS).
Procedure:
-
Prepare sterile MSM and dispense it into culture tubes or flasks.
-
Add BCETP or its hydrolysis product to the medium as the sole carbon source at a specific concentration (e.g., 100 mg/L).
-
Inoculate the media with the bacterial strains to be tested. Include a non-inoculated control to assess abiotic degradation.
-
Incubate the cultures in a shaking incubator at an appropriate temperature (e.g., 30°C).
-
At regular intervals, withdraw samples from the cultures.
-
Monitor bacterial growth by measuring optical density at 600 nm (OD₆₀₀).
-
Analyze the cell-free supernatant for the concentration of the substrate to determine the extent of degradation.
-
Isolates showing significant substrate depletion and growth can be selected for further studies on metabolic pathways.
Experimental Workflows
Caption: Workflow for comparative degradation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective and efficient detoxification of sulfur mustard gas analogues with H2O2 using bioinspired Mo and W dithiolene catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the toxicity of sulfur mustard and its oxidation products in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reactor comparisons for the biodegradation of thiodiglycol, a product of mustard gas hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological fate of sulphur mustard, 1,1'-thiobis(2-chloroethane): isolation and identification of urinary metabolites following intraperitoneal administration to rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Immunoassay Cross-Reactivity of 1,3-Bis(2-chloroethylthio)propane and Related Sulfur Mustard Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 1,3-Bis(2-chloroethylthio)propane (BCP) and other sulfur mustard (HD) analogues in the context of immunoassay development. The data presented here is crucial for the design of specific and sensitive detection methods for these vesicant agents. Understanding the cross-reactivity profiles of antibodies is paramount for the development of reliable diagnostic and forensic tools.
Comparative Analysis of Cross-Reactivity
The development of antibodies with high specificity to sulfur mustard and its analogues is a significant challenge due to the small size and reactive nature of these molecules. Haptens, which are small molecules that elicit an immune response only when attached to a large carrier protein, are used to generate antibodies. The specificity of these antibodies is then tested against a panel of structurally related compounds to determine their cross-reactivity.
A key study by Lieske et al. (1991) provides valuable insights into the cross-reactivity of a polyclonal antibody raised against a sulfur mustard hapten. The antibody was generated using 4-(2-chloroethyl)benzoic acid conjugated to keyhole limpet hemocyanin (KLH) as the immunogen. The cross-reactivity was assessed using an indirect competitive enzyme-linked immunosorbent assay (ELISA).
The following table summarizes the percentage inhibition observed for various sulfur mustard analogues, providing a quantitative comparison of their ability to compete with the immobilized antigen for antibody binding sites.
| Compound | Structure | % Inhibition |
| Sulfur Mustard (HD) | Cl-CH₂-CH₂-S-CH₂-CH₂-Cl | 100 |
| 2-Chloroethyl methyl sulfide (B99878) (CEMS) | Cl-CH₂-CH₂-S-CH₃ | 85 |
| 2-Chloroethyl ethyl sulfide (CEES) | Cl-CH₂-CH₂-S-C₂H₅ | 95 |
| This compound (BCP) | Cl-CH₂-CH₂-S-CH₂-CH₂-CH₂-S-CH₂-CH₂-Cl | Data Not Available |
| bis(2-chloroethyl)disulfide (CEDS) | Cl-CH₂-CH₂-S-S-CH₂-CH₂-Cl | <10 |
| bis(3-chloropropyl)sulfide (CPS) | Cl-CH₂-CH₂-CH₂-S-CH₂-CH₂-CH₂-Cl | <10 |
| Thiodiglycol (TDG) | HO-CH₂-CH₂-S-CH₂-CH₂-OH | <10 |
Data for compounds other than BCP is sourced from Lieske et al. (1991). Explicit cross-reactivity data for this compound (BCP) was not available in the reviewed literature. However, based on its structural similarity to sulfur mustard, particularly the presence of two 2-chloroethylthio moieties, a significant level of cross-reactivity with antibodies raised against sulfur mustard haptens would be anticipated.
Experimental Protocols
The following is a detailed methodology for the indirect competitive ELISA used to determine the cross-reactivity of sulfur mustard analogues, based on the protocol described by Lieske et al. (1991).
1. Materials and Reagents:
-
Coating Antigen: 8-chlorocaprylic acid conjugated to bovine serum albumin (BSA).
-
Antibody: Rabbit anti-sulfur mustard antiserum.
-
Enzyme-conjugated Secondary Antibody: Goat anti-rabbit IgG conjugated to horseradish peroxidase (HRP).
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Buffers: Phosphate-buffered saline (PBS), pH 7.4; Coating buffer (carbonate-bicarbonate buffer, pH 9.6); Blocking buffer (PBS with 1% BSA); Wash buffer (PBS with 0.05% Tween 20).
-
Microtiter Plates: 96-well polystyrene plates.
-
Competitors: Sulfur mustard and its analogues (dissolved in an appropriate solvent).
2. ELISA Procedure:
-
Antigen Coating: Microtiter plates are coated with the coating antigen (8-chlorocaprylic acid-BSA) at a concentration of 1 µg/mL in coating buffer overnight at 4°C.
-
Washing: The plates are washed three times with wash buffer to remove unbound antigen.
-
Blocking: The remaining protein-binding sites on the wells are blocked by incubating with blocking buffer for 1 hour at 37°C.
-
Washing: The plates are washed three times with wash buffer.
-
Competitive Inhibition: A mixture of the anti-sulfur mustard antiserum (at a predetermined optimal dilution) and varying concentrations of the competitor (sulfur mustard or its analogues) is prepared and incubated for 1 hour at 37°C. This pre-incubation allows the competitor in solution to bind to the antibody.
-
Addition to Plate: 100 µL of the antibody-competitor mixture is added to each well of the coated and blocked microtiter plate. The plate is then incubated for 1 hour at 37°C.
-
Washing: The plates are washed three times with wash buffer to remove unbound antibodies and competitors.
-
Secondary Antibody Incubation: The HRP-conjugated goat anti-rabbit IgG secondary antibody, diluted in blocking buffer, is added to each well and incubated for 1 hour at 37°C.
-
Washing: The plates are washed five times with wash buffer.
-
Substrate Reaction: TMB substrate solution is added to each well, and the plate is incubated in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: The absorbance is read at 450 nm using a microplate reader. The percentage of inhibition is calculated relative to the control wells containing no competitor.
Visualizing Cellular Impact and Experimental Design
To better understand the biological context of sulfur mustard exposure and the workflow of immunoassay development, the following diagrams are provided.
Workflow for immunoassay development and cross-reactivity testing.
Signaling pathways implicated in sulfur mustard toxicity.
Comparative Guide to the Synthesis and Structural Confirmation of 1,3-Bis(2-chloroethylthio)propane and Its Homologues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and structural confirmation of 1,3-Bis(2-chloroethylthio)propane, a sulfur mustard analogue, and its shorter and longer chain homologues, bis(2-chloroethylthio)methane (B14111843) and 1,4-bis(2-chloroethylthio)butane. The selection of a particular analogue can be critical in research and development, particularly in studies related to chemical defense and toxicology, where variations in the alkyl spacer can influence physical properties and biological activity.
Performance Comparison
The synthesis of these thioethers is typically achieved through a nucleophilic substitution reaction. The choice of the starting dithiol and the reaction conditions can influence the yield and purity of the final product. The following table summarizes key data for this compound and its selected alternatives.
| Parameter | Bis(2-chloroethylthio)methane | This compound | 1,4-Bis(2-chloroethylthio)butane |
| Molecular Formula | C₅H₁₀Cl₂S₂ | C₇H₁₄Cl₂S₂[1][2] | C₈H₁₆Cl₂S₂[3][4][5] |
| Molecular Weight | 205.17 g/mol [6][7] | 233.22 g/mol [2] | 247.25 g/mol [3][4] |
| Typical Synthesis Yield | High (qualitative) | High (qualitative) | High (qualitative) |
| Purity | High | High | High |
| Key Analytical Data | MS, GC[7] | MS, GC[2][8][9] | MS, GC[4][5] |
Experimental Protocols
The structural confirmation of the synthesized products relies on a combination of spectroscopic and chromatographic techniques. Below are detailed methodologies for the synthesis and key analytical experiments.
Synthesis of this compound
This protocol is based on the well-established alkylation of thiols, a reaction analogous to the Williamson ether synthesis.[10]
Materials:
-
1,3-Propanedithiol
-
1-Bromo-2-chloroethane
-
Sodium hydroxide (B78521)
-
Ethanol
-
Water
-
Dichloromethane
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium hydroxide in ethanol.
-
1,3-Propanedithiol is added dropwise to the sodium ethoxide solution with stirring to form the disodium (B8443419) salt of 1,3-propanedithiol.
-
1-Bromo-2-chloroethane (2 equivalents) is then added dropwise to the reaction mixture.
-
The mixture is refluxed for several hours to ensure the completion of the Sₙ2 reaction.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and dichloromethane. The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification is achieved by vacuum distillation or column chromatography.
A similar procedure can be followed for the synthesis of bis(2-chloroethylthio)methane and 1,4-bis(2-chloroethylthio)butane, using methanedithiol (B1605606) and 1,4-butanedithiol, respectively, as the starting dithiols.
Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of the synthesized compounds.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the different types of protons in the molecule. For this compound, one would expect to see triplets for the methylene (B1212753) groups adjacent to the sulfur and chlorine atoms, and a quintet for the central methylene group of the propane (B168953) chain.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments. For this compound, distinct signals for the carbon atoms of the chloroethyl and propyl groups are expected.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is typically used.
-
Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane) is prepared.
-
GC Conditions: A non-polar capillary column (e.g., DB-5ms) is used for separation. The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to ensure good separation and elution of the compound.
-
MS Acquisition: Mass spectra are acquired in full scan mode over a mass range of m/z 50-300. The resulting mass spectrum for this compound will show the molecular ion peak and characteristic fragment ions corresponding to the loss of chlorine and parts of the alkyl chain.[8]
Visualizing the Synthesis and Mechanism of Action
The following diagrams illustrate the general synthesis workflow and the biological mechanism of action for this class of compounds.
Caption: General synthesis workflow for bis(2-chloroethylthio)alkanes.
These sulfur mustard analogues are potent alkylating agents and exert their cytotoxic effects primarily through the alkylation of DNA.
Caption: DNA alkylation pathway of sulfur mustard analogues.
References
- 1. PubChemLite - this compound (C7H14Cl2S2) [pubchemlite.lcsb.uni.lu]
- 2. This compound [webbook.nist.gov]
- 3. 1,4-BIS(2-CHLOROETHYLTHIO)-N-BUTANE CAS#: 142868-93-7 [m.chemicalbook.com]
- 4. 1,4-Bis(2-chloroethylthio)butane [webbook.nist.gov]
- 5. 1,4-Bis(2-chloroethylthio)-n-butane | C8H16Cl2S2 | CID 518918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bis(2-chloroethylthio)methane (CAS 63869-13-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Bis(2-chloroethylthio)methane [webbook.nist.gov]
- 8. This compound [webbook.nist.gov]
- 9. This compound [webbook.nist.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Chromatographic Columns for the Analysis of 1,3-Bis(2-chloroethylthio)propane
For researchers, scientists, and professionals in drug development engaged in the analysis of sulfur mustard-related compounds, the choice of chromatographic column is critical for achieving accurate and reliable results. This guide provides a comparative overview of the performance of different gas chromatography (GC) columns for the analysis of 1,3-Bis(2-chloroethylthio)propane, a sulfur mustard analogue. The selection of an appropriate column is paramount for ensuring optimal separation, peak resolution, and sensitivity.
Principles of Column Selection for Sulfur Compound Analysis
The separation of this compound is primarily achieved using gas chromatography. The choice of the GC column's stationary phase is the most critical parameter influencing the separation. Stationary phases are broadly categorized by their polarity.
-
Non-polar columns , such as those with a 100% dimethylpolysiloxane or 5% phenyl-dimethylpolysiloxane stationary phase, separate compounds primarily based on their boiling points and van der Waals interactions. For a series of similar compounds, the elution order will generally follow the order of increasing boiling points.
-
Polar columns , such as those with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., DB-WAX), separate compounds based on a combination of boiling point and specific interactions, such as dipole-dipole interactions and hydrogen bonding. Polar analytes will have stronger interactions with a polar stationary phase, leading to longer retention times compared to on a non-polar column.
For sulfur-containing compounds like this compound, which has polarizable sulfur atoms and electronegative chlorine atoms, both non-polar and polar columns can be utilized, but they will offer different selectivity.
Performance Comparison of GC Columns
Gas chromatography coupled with mass spectrometry (GC-MS) is the most prevalent technique for the analysis of this compound and related compounds. Below is a comparison of the expected performance of this analyte on non-polar and polar capillary GC columns.
| Column Type | Stationary Phase | Separation Principle | Expected Retention of this compound | Advantages |
| Non-Polar | 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms) | Primarily boiling point and dispersion forces. | Shorter retention time compared to polar columns. A reported retention index (a measure of retention) is 1811 on a 5% phenyl methyl siloxane column.[1] | Robust, versatile, lower column bleed at high temperatures, and extensive libraries of retention indices are available. |
| Polar | Polyethylene Glycol (e.g., DB-WAX) | Dipole-dipole interactions, hydrogen bonding, and boiling point. | Longer retention time due to interactions between the polarizable sulfur and chlorine atoms of the analyte and the polar stationary phase. | Enhanced selectivity for polar and polarizable compounds, which can help in resolving isomers or separating the target analyte from matrix interferences with different polarity. |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducible results. Below are typical GC-MS protocols for the analysis of this compound on both a non-polar and a polar column.
Protocol 1: Analysis on a Non-Polar Column
This protocol is based on established methods for the analysis of sulfur mustard and its analogues.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector: Splitless mode at 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp 1: 30 °C/min to 225 °C.
-
Ramp 2: 50 °C/min to 300 °C, hold for 3 minutes.
-
-
Mass Spectrometer (MS) Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Protocol 2: Analysis on a Polar Column
This protocol is adapted for the analysis of polar and polarizable compounds like thioethers on a polar stationary phase.
-
Column: DB-WAX (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Splitless mode at 240 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C, hold for 5 minutes.
-
-
Mass Spectrometer (MS) Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Transfer Line Temperature: 240 °C.
-
Ion Source Temperature: 230 °C.
-
Experimental Workflow and Data Analysis
The general workflow for the analysis of this compound by GC-MS is depicted in the following diagram.
References
A Comparative Guide to the Analysis of 1,3-Bis(2-chloroethylthio)propane and Related Sulfur Mustard Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the detection and quantification of 1,3-Bis(2-chloroethylthio)propane, a sulfur mustard-related compound. Due to the limited availability of direct inter-laboratory comparison data for this specific analyte, this document leverages performance data from studies on the well-characterized chemical warfare agent sulfur mustard (HD) and its analogues. The experimental principles and performance characteristics detailed herein offer a robust framework for researchers engaged in the analysis of these compounds.
Data Presentation: A Comparative Analysis of Analytical Techniques
The primary methods for the analysis of sulfur mustard and related compounds are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The choice of method often depends on the sample matrix, the required sensitivity, and the specific compound of interest. The following tables summarize the performance of these techniques based on available literature.
Table 1: Performance Characteristics of GC-MS Methods for Sulfur Mustard and Related Compounds
| Analytical Method | Analyte/Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD%) | Reference |
| GC-MS | Sulfur Mustard in air | - | - | - | [1] |
| GC-MS | Thiodiglycol (B106055) (TDG) from blood proteins | LOQ: 1.56 nM (HD equivalent in human plasma) | - | < 10% | [2] |
| GC-MS | Sulfur Mustard Oxide (SMO) in plasma | LOD: 0.1 µM | - | - | [3] |
| GC-MS | 1,3-dichloro-2-propanol (B29581) in water | LOQ: 0.1 µg/L | 105 ± 3 | 5.4 | [4] |
Table 2: Performance Characteristics of LC-MS Methods for Sulfur Mustard and Related Compounds
| Analytical Method | Analyte/Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD%) | Reference |
| LC-MS/MS | Sesqui-mustard metabolites in human urine | LOD: 1 ng/mL | - | < 10% | [5] |
| LC-MS | Analysis of spiked chemical weapons in water and organic samples | - | - | - | [6] |
Experimental Protocols: Key Methodologies
Detailed experimental protocols are crucial for reproducibility and comparison. Below are summaries of typical methodologies employed for the analysis of sulfur mustard and its derivatives.
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Thiodiglycol (TDG) from Blood Proteins [2][7]
-
Sample Preparation:
-
Precipitate protein from plasma, whole blood, or red blood cells.
-
Treat the protein pellet with sodium hydroxide (B78521) to release protein-bound thiodiglycol (TDG).
-
Add a deuterated internal standard (e.g., octadeuterothiodiglycol).
-
Extract the analytes.
-
-
Derivatization:
-
Derivatize the extracted TDG with a suitable agent, such as pentafluorobenzoyl chloride, to enhance volatility and detection by negative-ion chemical ionization.
-
-
GC-MS Analysis:
-
Analyze the derivatized extract using a gas chromatograph coupled with a mass spectrometer operating in negative-ion chemical ionization (NCI) mode.
-
Monitor specific ions for the derivatized TDG and the internal standard for quantification.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Sulfur Mustard Oxide (SMO) in Plasma [3]
-
Sample Preparation:
-
Add a stable isotope-labeled internal standard to the plasma sample.
-
Perform a direct liquid-liquid extraction of SMO into an organic solvent like dichloromethane (B109758) (DCM).
-
Dry the extract and reconstitute it in a suitable solvent.
-
-
GC-MS Analysis:
-
Directly inject the reconstituted extract into a GC-MS system.
-
Utilize chemical ionization (CI) for sensitive detection of SMO.
-
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sesqui-mustard Metabolites in Urine [5]
-
Sample Preparation:
-
Use an isotope-dilution method by adding a labeled internal standard to the urine sample.
-
-
LC-MS/MS Analysis:
-
Inject the sample into a high-performance liquid chromatograph (HPLC) for separation.
-
Couple the HPLC to a tandem mass spectrometer with an atmospheric pressure chemical ionization (APCI) source.
-
Operate the mass spectrometer in negative ion multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Mandatory Visualization: Workflow for an Inter-Laboratory Comparison
The following diagram illustrates a generalized workflow for conducting an inter-laboratory comparison for the analysis of this compound or related compounds. Such a study is essential for evaluating the proficiency of different laboratories and the comparability of their results.
Caption: Workflow for an inter-laboratory comparison study.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Rapid analysis of sulfur mustard oxide in plasma using gas chromatography-chemical ionization-mass spectrometry for diagnosis of sulfur mustard exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Monitoring sulfur mustard exposure by gas chromatography-mass spectrometry analysis of thiodiglycol cleaved from blood proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Identification of 1,3-Bis(2-chloroethylthio)propane Using Mass Spectral Libraries
Introduction
Key Identifiers for 1,3-Bis(2-chloroethylthio)propane
A crucial first step in any analytical endeavor is to gather all available information about the target compound. This data is essential for interpreting experimental results and for confirming the identity of the compound. The following table summarizes the key chemical identifiers for this compound, compiled from the NIST (National Institute of Standards and Technology) WebBook and PubChem databases.[1][2][3][4]
| Identifier | Value | Source |
| Chemical Formula | C7H14Cl2S2 | NIST, PubChem[1][2][3][4] |
| Molecular Weight | 233.222 g/mol | NIST[1][2][3] |
| CAS Registry Number | 63905-10-2 | NIST[1][2][3] |
| IUPAC Name | This compound | NIST[1][2][3] |
| InChIKey | YHRGRBPJIRKFND-UHFFFAOYSA-N | NIST, PubChem[1][2][3][4] |
Reference Mass Spectrum
The primary tool for the identification of a compound by GC-MS is its mass spectrum. The NIST WebBook provides a reference electron ionization (EI) mass spectrum for this compound, which is a valuable resource for comparison with experimentally obtained data.[1] All major commercial mass spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library and the Wiley Registry of Mass Spectral Data, are expected to contain this spectrum.[1][5]
Note: Due to licensing restrictions, the direct download of the spectrum image from the NIST WebBook is not permitted.[1] Researchers should access the NIST WebBook directly to view the interactive spectrum.
Experimental Protocol: GC-MS Analysis
The following is a generalized experimental protocol for the analysis of this compound by GC-MS. This protocol is based on the gas chromatography data available in the NIST WebBook for this compound and general best practices for the analysis of sulfur-containing compounds.[6][7][8][9][10][11]
1. Sample Preparation:
-
Dissolve the sample containing this compound in a suitable volatile solvent (e.g., dichloromethane, hexane).
-
The concentration should be adjusted to be within the linear range of the mass spectrometer, typically in the low ppm (µg/mL) range.
-
If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) cleanup step may be necessary to remove interfering compounds.[10]
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis, at a temperature of 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Column: A non-polar capillary column is recommended. The NIST data specifies a 5% Phenyl methyl siloxane column (e.g., DB-5, HP-5MS, or equivalent).[6] A common column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Oven Temperature Program: A temperature program should be optimized to ensure good separation from other components in the sample. A typical program could be:
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300 to cover the expected fragment ions of this compound.
-
Data Acquisition: Full scan mode.
Principles of Spectral Library Matching
Once a mass spectrum of an unknown compound is acquired, it is compared against the reference spectra in a spectral library. The matching process is performed by a search algorithm that calculates a similarity score, often referred to as a "match factor" or "quality score".
The most common algorithm for comparing EI mass spectra is based on a modified cosine of the angle between the query spectrum and the library spectrum, which takes into account both the m/z values and the relative intensities of the fragment ions. A higher match factor (typically on a scale of 0 to 999) indicates a better match between the experimental and library spectra.
Several factors can influence the quality of the library match:
-
Spectral Quality: The presence of co-eluting compounds or high background noise can distort the mass spectrum and lead to lower match scores.
-
Instrumental Variations: Differences in instrument type and tuning can cause minor variations in fragmentation patterns.
-
Library Coverage: The compound must be present in the spectral library for a successful match. Major libraries like NIST and Wiley are very comprehensive.[5]
A high match factor, combined with a matching retention index (if available), provides strong evidence for the identification of the compound.
Workflow for Identification
The following diagram illustrates the general workflow for the identification of an unknown compound, such as this compound, using GC-MS and spectral library searching.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. PubChemLite - this compound (C7H14Cl2S2) [pubchemlite.lcsb.uni.lu]
- 5. Wiley Registry/NIST Mass Spectral Library 2023 - Wiley Science Solutions [sciencesolutions.wiley.com]
- 6. This compound [webbook.nist.gov]
- 7. agilent.com [agilent.com]
- 8. ingenieria-analitica.com [ingenieria-analitica.com]
- 9. shimadzu.com [shimadzu.com]
- 10. repositorio.ucp.pt [repositorio.ucp.pt]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. This compound [webbook.nist.gov]
Assessing the Purity of Synthesized 1,3-Bis(2-chloroethylthio)propane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 1,3-Bis(2-chloroethylthio)propane, a sulfur mustard analog. Ensuring the purity of this compound is critical for accurate and reproducible research in the development of countermeasures and therapeutics. This document outlines detailed experimental protocols, presents comparative data for different analytical techniques, and includes a workflow for a systematic purity assessment.
Introduction
This compound (BCETP) is an organosulfur compound with the chemical formula C₇H₁₄Cl₂S₂.[1] As an analog of sulfur mustard, its synthesis can result in various impurities that may significantly impact experimental outcomes. Therefore, rigorous purity assessment is a prerequisite for its use in research and development. The primary analytical challenge lies in the separation and identification of structurally similar impurities from the main compound. This guide focuses on the most effective techniques for this purpose.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for purity determination depends on the volatility and chemical properties of the analyte and potential impurities. For BCETP, Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and widely used technique. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy serve as valuable orthogonal methods.
| Method | Principle | Advantages | Limitations | Typical Purity Range (%) |
| GC-MS | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based identification. | High resolution for complex mixtures.[2] Provides structural information for impurity identification.[2] High sensitivity. | Requires the analyte to be volatile and thermally stable. | 95.0 - 99.9 |
| HPLC | Separates compounds based on their polarity and interaction with a stationary phase. | Suitable for non-volatile or thermally labile compounds. | BCETP lacks a strong UV chromophore, requiring derivatization or use of universal detectors like RI or ELSD.[3][4] Lower resolution for complex mixtures compared to GC. | 90.0 - 98.0 |
| qNMR | Determines purity based on the ratio of the integral of the analyte's signals to that of a certified internal standard. | A primary analytical method that does not require a reference standard of the analyte itself.[5] Non-destructive. Provides structural confirmation. | Lower sensitivity compared to GC-MS and HPLC. May have overlapping signals in complex mixtures. | 95.0 - 99.5 |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed for the routine purity assessment of synthesized this compound.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
Reagents:
-
Solvent: Dichloromethane (B109758) or Hexane (GC grade).
-
This compound sample.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of dichloromethane to a concentration of 1 mg/mL.
-
Further dilute the solution to approximately 10 µg/mL for analysis.[6]
-
Transfer the final solution to a GC vial.
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
Data Analysis: The purity is calculated based on the relative peak area percentage of the main compound in the total ion chromatogram (TIC). The mass spectrum of the main peak should be compared with the reference spectrum from the NIST database for confirmation.[7]
High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)
Due to the lack of a significant UV chromophore in this compound, a universal detector such as a Refractive Index Detector (RID) is employed.[3]
Instrumentation:
-
HPLC system with a Refractive Index Detector (RID).
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Mobile Phase: Acetonitrile (B52724) and Water (HPLC grade).
-
This compound sample.
Sample Preparation:
-
Prepare a stock solution of the sample by dissolving approximately 10 mg in 10 mL of acetonitrile to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Conditions:
-
Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 35°C.
-
RID Temperature: 35°C.
Data Analysis: Purity is determined by the area percentage of the main peak in the chromatogram.
Potential Impurities
Based on the likely synthesis route involving the reaction of 1,3-propanedithiol (B87085) with a 2-chloroethylating agent, potential impurities may include:
-
Unreacted starting materials: 1,3-propanedithiol, 2-chloroethanol.
-
Mono-substituted intermediate: 1-(2-chloroethylthio)-3-mercaptopropane.
-
Oxidation products: Sulfoxides and sulfones of the main product.
-
Polymeric byproducts.
-
Isomers: Such as 1,2-bis(2-chloroethylthio)propane if the starting dithiol is impure.[8]
Visualization of the Purity Assessment Workflow
The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound.
Caption: Workflow for Purity Assessment of this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. smithers.com [smithers.com]
- 3. veeprho.com [veeprho.com]
- 4. nu.edu.om [nu.edu.om]
- 5. benchchem.com [benchchem.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. This compound [webbook.nist.gov]
- 8. PubChemLite - Propane, 1,2-bis((2-chloroethyl)thio)- (C7H14Cl2S2) [pubchemlite.lcsb.uni.lu]
Safety Operating Guide
Safe Disposal of 1,3-Bis(2-chloroethylthio)propane: A Comprehensive Guide for Laboratory Professionals
Providing essential, immediate safety and logistical information, this document outlines the operational and disposal plans for 1,3-Bis(2-chloroethylthio)propane. It is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this hazardous chemical.
This compound is classified as a chemical weapon-related substance, analogous to sulfur mustard (mustard gas).[1] Due to its hazardous nature, stringent safety protocols and disposal procedures must be followed to mitigate risks to personnel and the environment. This guide provides a procedural, step-by-step framework for the proper disposal of this compound in a laboratory setting.
I. Immediate Safety and Handling Precautions
Before beginning any work with this compound, a comprehensive risk assessment and a detailed Standard Operating Procedure (SOP) must be in place. All personnel must be thoroughly trained on the hazards and the specific procedures outlined in the SOP.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves. Inspect gloves for any signs of degradation or perforation before and during use.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Lab Coat: A chemical-resistant lab coat or apron should be worn.
-
Respiratory Protection: Work with this compound must be conducted in a certified chemical fume hood. In the event of a spill or potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges is necessary.
Engineering Controls:
-
All handling of this compound must be performed within a designated and properly functioning chemical fume hood to minimize inhalation exposure.
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
II. Spill Management
In the event of a spill, the following immediate actions should be taken:
-
Evacuate: Alert all personnel in the immediate vicinity and evacuate the area.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Report: Notify the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department immediately.
-
Cleanup: Spill cleanup should only be performed by trained personnel equipped with the appropriate PPE. Use an absorbent material, such as vermiculite (B1170534) or sand, to contain the spill. Do not use combustible materials like paper towels. Collect the absorbed material into a designated, labeled, and sealed hazardous waste container.
III. Disposal Procedures
The disposal of this compound must be handled as hazardous waste. There are two primary methods for the treatment and disposal of this compound and its analogs: chemical neutralization and incineration .
A. Waste Collection and Labeling:
-
All waste contaminated with this compound, including unused product, contaminated labware, and spill cleanup materials, must be collected in a designated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "neat," "in solvent," "contaminated debris").
-
Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
B. Chemical Neutralization (for liquid waste):
Chemical neutralization is a viable option for rendering the compound less hazardous before final disposal. The following methods are based on protocols for sulfur mustard analogs. Note: These procedures should be performed by trained personnel in a controlled laboratory setting.
Method 1: Alkaline Hydrolysis
-
Prepare a 10% solution of sodium hydroxide (B78521) (NaOH) in a 90:10 water/ethanol mixture.
-
Slowly and with constant stirring, add the this compound waste to the NaOH solution. The recommended ratio is at least 10 parts neutralization solution to 1 part waste.
-
Allow the reaction to proceed for a minimum of 24 hours at room temperature with continuous stirring.
-
After the reaction period, the resulting hydrolysate should be collected as hazardous waste for final disposal via incineration.
Method 2: Oxidation
-
Prepare a solution of an oxidizing agent, such as potassium permanganate (B83412) (KMnO4) or hydrogen peroxide (H2O2) with a catalyst.
-
Carefully add the this compound waste to the oxidizing solution.
-
The reaction should be monitored for heat generation and gas evolution.
-
Allow the reaction to complete, then collect the resulting waste for disposal.
C. Incineration:
Incineration is the preferred method for the final disposal of chemical warfare agents and their analogs. This process should be carried out by a licensed hazardous waste disposal facility.
-
Package the sealed and labeled hazardous waste container according to all local, state, and federal regulations for transportation.
-
Arrange for a certified hazardous waste contractor to transport the waste to a permitted incineration facility.
IV. Quantitative Data for Decontamination of Sulfur Mustard Analogs
The following table summarizes decontamination methods that have been studied for sulfur mustard analogs like 2-chloroethyl ethyl sulfide (B99878) (CEES). This data can serve as a reference for developing specific protocols for this compound.
| Decontamination Method | Reagents | Conditions | Efficacy (for Analogs) | Reference |
| Alkaline Hydrolysis | 10% NaOH in 90:10 water/ethanol | Room Temperature, 24 hours | Effective for hydrolysis of C-Cl bond | General principle for sulfur mustards |
| Oxidation with Peracetic Acid | Peracetic acid generated in situ from ethyl acetate (B1210297) and H2O2 with lipase (B570770) CALB | Batch or flow reactor | High selectivity to sulfoxide | [2] |
| Oxidation with H2O2 and Catalyst | Hydrogen peroxide (30%) with metal acetylacetonate (B107027) catalysts (e.g., VO(acac)2) | Biphasic system (CDCl3/aqueous H2O2) | Increased rate of oxidation compared to uncatalyzed reaction | [3] |
| Neutralization with Sodium | Sodium metal in inert solvents (e.g., toluene, xylene) | Reflux temperature | Effective for desulfurization | [4] |
| Neutralization with Methimazole | Methimazole (MIZ) | Cell culture media | Reduces cytotoxicity of CEES | [5] |
V. Experimental Protocols
Protocol for Laboratory-Scale Neutralization of this compound via Alkaline Hydrolysis:
-
Preparation: In a certified chemical fume hood, prepare a 10% (w/v) sodium hydroxide solution in a 9:1 mixture of deionized water and ethanol. Prepare a volume that is at least ten times the volume of the waste to be neutralized.
-
Reaction Setup: Place the neutralization solution in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.
-
Addition of Waste: Slowly add the this compound waste to the stirring neutralization solution via the dropping funnel. Control the addition rate to prevent excessive heat generation.
-
Reaction: Once the addition is complete, allow the mixture to stir at room temperature for a minimum of 24 hours.
-
Workup and Disposal: After the reaction period, carefully transfer the resulting solution to a labeled hazardous waste container. This hydrolysate must be disposed of through a certified hazardous waste management company.
VI. Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the disposal process for this compound.
Caption: Logical workflow for the disposal of this compound.
Caption: Step-by-step spill response plan for this compound.
References
- 1. 1,3-BIS(2-CHLOROETHYLTHIO)-N-PROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Oxidative Neutralisation of Sulfur‐Based Chemical Warfare Agents Mediated by a Lipase: From Batch to Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decontamination and Remediation of the Sulfur Mustard Simulant CEES with “Off‐the‐Shelf” Reagents in Solution and Gel States: A Proof‐of‐Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple and economical chemical neutralization method for the destruction of sulfur mustard and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Safeguarding Research: A Comprehensive Guide to Handling 1,3-Bis(2-chloroethylthio)propane
For Immediate Implementation: This document provides critical safety and logistical information for all laboratory personnel involved in the handling of 1,3-Bis(2-chloroethylthio)propane. Adherence to these protocols is mandatory to ensure the safety of researchers, prevent exposure, and maintain a secure laboratory environment.
This compound is a chemical warfare agent analog, closely related to sulfur mustard, and must be handled with extreme caution.[1] Inhalation, ingestion, or skin contact can cause severe, delayed-onset burns and blistering.[2] Due to its hazardous nature, all work with this compound must be conducted within a designated area, equipped with the appropriate engineering controls and personal protective equipment.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is the last line of defense against exposure. Based on the hazardous properties of sulfur mustard analogs, Level B protection is the minimum requirement for handling this compound.
Respiratory Protection: A pressure-demand, self-contained breathing apparatus (SCBA) is mandatory to prevent inhalation of vapors.[3]
Body Protection: A non-encapsulating, splash-protective, chemical-resistant outer suit is required.[4] This should be worn over standard laboratory clothing.
Hand Protection: Double gloving is required. An inner chemical-resistant glove should be worn with an outer glove of a material with high resistance to sulfur mustard. Butyl rubber is the recommended material for the outer glove.[3]
Eye and Face Protection: A full-facepiece respirator provides eye protection. If a half-mask respirator is used, chemical splash goggles and a face shield are required.[5]
Foot Protection: Chemical-resistant boots with a steel toe and shank are mandatory.
Quantitative Data for PPE Selection
The following table summarizes key quantitative data to inform the selection and use of PPE. As specific data for this compound is unavailable, the data for sulfur mustard is provided as a conservative surrogate.
| Parameter | Value | Source |
| Airborne Exposure Limits (Sulfur Mustard) | ||
| NIOSH REL | Not established/determined | [6] |
| OSHA PEL | Not established/determined | [6] |
| ACGIH TLV | Not established/determined | [6] |
| CDC/NCEH Worker Population Limit (WPL) | 0.0004 mg/m³ (8-hour TWA) | [4] |
| CDC/NCEH General Population Limit (GPL) | 0.00002 mg/m³ (24-hour TWA) | [4] |
| CDC/NCEH Short Term Exposure Limit (STEL) | 0.003 mg/m³ (15 minutes) | [4] |
| CDC/NCEH Immediately Dangerous to Life or Health (IDLH) | 0.7 mg/m³ | [4] |
| Glove Material Breakthrough Times (Sulfur Mustard) | ||
| Butyl Rubber (North, 20 mils) | >1440 minutes | [7] |
| Nitrile (N-Dex Disposable, 4 mils) | 53 minutes | [7] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the mandatory procedures for the safe handling of this compound from preparation to disposal.
Pre-Experiment Preparation
-
Designated Area: All work must be conducted in a certified chemical fume hood or a glove box.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a spill kit containing a suitable decontaminant are readily accessible.
-
PPE Donning: Don all required PPE in the correct sequence in a designated clean area before entering the laboratory. A second person should verify the integrity of the ensemble.
Handling and Experimentation
-
Containment: Handle the chemical within the confines of the chemical fume hood or glove box. Use the smallest quantities necessary for the experiment.
-
Secondary Containment: All containers holding this compound must be placed in a secondary, unbreakable container.
-
Avoid Aerosolization: Take extreme care to avoid creating aerosols. Use appropriate techniques for transferring liquids.
Post-Experiment Decontamination
-
Personnel Decontamination:
-
Upon completion of work, decontaminate outer gloves using a suitable decontamination solution.
-
Follow a systematic doffing procedure for all PPE to avoid cross-contamination.
-
Thoroughly wash hands and forearms with soap and water after removing all PPE.
-
-
Equipment and Work Surface Decontamination:
-
All equipment and surfaces within the designated area must be decontaminated.
-
A 0.5% sodium hypochlorite (B82951) solution can be used for decontamination.[8]
-
Allow for adequate contact time before wiping surfaces clean.
-
Waste Disposal
-
Waste Segregation: All waste contaminated with this compound, including disposable PPE, cleaning materials, and reaction byproducts, must be segregated as hazardous waste.
-
Waste Containment: Contaminated waste must be placed in sealed, labeled, and chemical-resistant containers.
-
Disposal Procedure: Disposal of chemical warfare agent waste is strictly regulated. Follow all federal, state, and local regulations for the disposal of hazardous waste.[1][9] This typically involves incineration or chemical neutralization by a licensed hazardous waste disposal company.[10]
Experimental Workflow and Safety Logic
The following diagram illustrates the logical flow of operations for handling this compound, emphasizing the critical safety checkpoints.
References
- 1. publications.anl.gov [publications.anl.gov]
- 2. aimt.cz [aimt.cz]
- 3. iwaponline.com [iwaponline.com]
- 4. nrt.org [nrt.org]
- 5. REGULATIONS AND ADVISORIES - Toxicological Profile for Sulfur Mustard - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Sulfur Mustard: Blister Agent | NIOSH | CDC [cdc.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Advances in treatment of acute sulfur mustard poisoning - a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Safe Disposal of Chemical Weapons | CDC [archive.cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
